2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dipyridin-3-ylhex-3-yne-2,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-15(19,13-5-3-9-17-11-13)7-8-16(2,20)14-6-4-10-18-12-14/h3-6,9-12,19-20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQJHIAUCGTUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(C)(C1=CN=CC=C1)O)(C2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Ethynylation of 3-Acetylpyridine: A Technical Guide to the Synthesis of 2-(Pyridin-3-yl)but-3-yn-2-ol
The following technical guide details the reaction products, mechanism, and experimental protocols for the interaction between 3-acetylpyridine and acetylene .
Executive Summary
The primary reaction between 3-acetylpyridine (1-(pyridin-3-yl)ethanone) and acetylene (ethyne) is a nucleophilic addition to the carbonyl group, formally known as ethynylation . This transformation yields the tertiary propargyl alcohol: 2-(pyridin-3-yl)but-3-yn-2-ol (also referred to as methyl(3-pyridyl)ethynylcarbinol).
This reaction is a cornerstone in medicinal chemistry for introducing rigid acetylene linkers into pyridine scaffolds. The resulting carbinol is a versatile intermediate, serving as a precursor for:
-
Vinyl pyridines (via dehydration) for polymerization or electro-optical materials.
- -unsaturated ketones (via Meyer-Schuster rearrangement).
-
Heterocyclic building blocks (e.g., triazoles via Click chemistry or isoxazoles) used in kinase inhibitors and antimicrobial agents.
Note on Selectivity: While the carbonyl addition is the dominant pathway under standard basic conditions, specialized conditions (e.g., activation with acyl halides) can force ring alkynylation. This guide focuses on the carbonyl addition, which is the most industrially and synthetically relevant pathway for this substrate.
Chemical Mechanism & Reaction Pathways[1]
The reaction follows a standard Favorskii-type addition mechanism (alkynylation).
-
Deprotonation: A strong base (e.g., KOH, NaNH
, or Grignard reagent) deprotonates the terminal acetylene to form the acetylide anion ( ). -
Nucleophilic Attack: The acetylide anion attacks the electrophilic carbonyl carbon of the 3-acetylpyridine.
-
Protonation: The resulting alkoxide intermediate is protonated upon workup to yield the tertiary alcohol.
Reaction Scheme Visualization
The following diagram illustrates the reaction mechanism and potential downstream transformations.
Caption: Mechanistic pathway from 3-acetylpyridine to the target propargyl alcohol and downstream derivatives.[1]
Experimental Protocols
Two primary methods are employed depending on the scale and available equipment.
Method A: Catalytic Ethynylation (KOH/DMSO System)
Best for: Industrial scale-up, cost-efficiency.
Scientific Rationale: The KOH/DMSO superbase system enhances the basicity of hydroxide, allowing it to deprotonate acetylene (pKa ~25) effectively in situ without requiring stoichiometric amounts of dangerous metal acetylides.
Protocol:
-
Setup: Use a 3-neck round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and thermometer. Purge with nitrogen.[1][2]
-
Solvent Preparation: Charge DMSO (Dimethyl sulfoxide) and powdered KOH (4.0 eq). Stir vigorously to create a suspension.
-
Acetylene Saturation: Bubble acetylene gas through the suspension at 0–5°C for 30 minutes to saturate the solvent and generate the active acetylide species.
-
Addition: Add 3-acetylpyridine (1.0 eq) dropwise over 30 minutes, maintaining temperature <10°C to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (SiO
, 30% EtOAc/Hexane) or HPLC. -
Workup:
-
Purification: Distillation under reduced pressure or column chromatography if high purity is required.
Method B: Grignard Reagent (Ethynylmagnesium Bromide)
Best for: Laboratory scale, high yield, strict stoichiometry.
Scientific Rationale: Grignard reagents provide irreversible nucleophilic addition, often resulting in higher yields for sterically hindered or sensitive substrates compared to reversible KOH equilibrium.
Protocol:
-
Reagent Formation: In a flame-dried flask under Argon, prepare ethynylmagnesium bromide (1.2 eq) in THF (0.5 M). Alternatively, generate in situ by bubbling acetylene into EtMgBr.
-
Addition: Cool the Grignard solution to 0°C. Add a solution of 3-acetylpyridine (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Quench with 1M HCl (carefully) to solubilize magnesium salts. Adjust pH to ~8 with NaHCO
before extraction to protect the pyridine ring. -
Isolation: Extract with DCM, dry, and concentrate.
Product Characterization Data
Researchers must validate the synthesis using the following physicochemical parameters for 2-(pyridin-3-yl)but-3-yn-2-ol .
| Parameter | Value / Characteristic | Notes |
| Molecular Formula | C | MW: 147.18 g/mol |
| Appearance | White to pale yellow solid/oil | Low melting point solid |
| Pyridine aromatic protons | ||
| Acetylenic proton ( | ||
| Methyl group adjacent to chiral center | ||
| Alkyne carbons | ||
| Quaternary carbinol carbon | ||
| IR Spectrum | ~3250 cm | O-H stretch, C |
Applications in Drug Development[7]
The ethynylation product of 3-acetylpyridine is a "privileged structure" intermediate.
Fragment-Based Drug Design (FBDD)
The rigid linear geometry of the alkyne spacer allows for the precise positioning of the pyridine ring relative to other pharmacophores. This is utilized in:
-
Kinase Inhibitors: The pyridine nitrogen acts as a hinge binder, while the alkyne extends into the hydrophobic pocket.
-
Antibacterials: Analogues of ketolides (e.g., Telithromycin derivatives) utilize pyridine-alkyne linkers to bind to the ribosomal subunit.
Synthesis of Vinyl Pyridines
Dehydration of the alcohol yields 3-(but-1-en-3-ynyl)pyridine .
-
Use: These conjugated systems are precursors for polymers used in drug delivery systems (hydrogels) due to their pH-responsive nature.
Click Chemistry (CuAAC)
The terminal alkyne is a "Click-ready" handle.
-
Workflow: Reacting 2-(pyridin-3-yl)but-3-yn-2-ol with organic azides yields 1,2,3-triazoles.
-
Utility: Rapid library generation for screening pyridine-triazole conjugates, which are known to exhibit anti-tubercular and anti-fungal properties.
Safety & Handling
-
Acetylene: Extremely flammable. Forms explosive acetylides with copper, silver, and mercury. Use only glass or stainless steel equipment. Ensure reaction vessels are grounded.
-
3-Acetylpyridine: Irritant. Toxic by inhalation. Use in a fume hood.
-
Reaction Hazards: The reaction with strong bases (KOH/DMSO) can be exothermic. Control addition rates strictly.
Workflow Visualization
The following diagram outlines the decision matrix for selecting the synthesis method and the subsequent purification steps.
Caption: Operational workflow for the synthesis and isolation of the target ethynyl carbinol.
References
-
Trofimov, B. A., et al. (2018). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules. [Link]
-
PubChem. (2025). Compound Summary: 3-Acetylpyridine.[1][3][4][5][6][7][8][9] National Library of Medicine. [Link]
-
Sakamoto, T., et al. (1989). A Novel Ethynylation of Pyridines by Reissert-Henze Type Reaction. Chemistry Letters. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. srd.nist.gov [srd.nist.gov]
- 6. d-nb.info [d-nb.info]
- 7. api.pageplace.de [api.pageplace.de]
- 8. industrialchemistry.org [industrialchemistry.org]
- 9. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Pyridine-Functionalized Acetylenic Diols: A Technical Guide to Synthesis and Application
Executive Summary
This technical guide addresses the niche but critical class of Pyridine-Based Acetylenic Diols (PADs) . Unlike conventional aliphatic acetylenic diols (e.g., TMDD/Surfynol®), which rely solely on steric hindrance and amphiphilicity for surfactant properties, PADs incorporate a heterocyclic pyridine core. This modification introduces pH-switchable solubility, metal coordination capability, and specific biological activity.
This document serves researchers in medicinal chemistry (novel pharmacophores) and materials science (corrosion inhibition/surface modification). It synthesizes protocols for the construction of the 2,6-bis(alkynol)pyridine scaffold and analyzes its physicochemical behavior.
Part 1: Structural Architecture & Physicochemical Properties
The PAD scaffold is defined by a central pyridine ring substituted at the 2,6-positions with acetylenic alcohol moieties. This "Gemini-like" architecture creates a molecule with three distinct functional domains:
-
The Pyridine Core (Head): Acts as a Lewis base (
). It allows the molecule to be protonated in acidic media (increasing water solubility) or coordinate with transition metals (Fe, Cu, Pd). -
The Acetylenic Linkers (Spacer): The triple bonds provide rigid linearity and
-electron density, crucial for adsorption onto metal surfaces via donor-acceptor interactions. -
The Hydroxyl Termini (Tails): Secondary or tertiary alcohols provide hydrogen-bonding capability, modulating solubility and biological target interaction.
Comparative Properties Table
| Feature | Aliphatic Acetylenic Diols (Standard) | Pyridine-Based Acetylenic Diols (PADs) |
| Core Structure | Alkane backbone (flexible) | Pyridine ring (rigid, aromatic) |
| pH Sensitivity | Non-ionic; pH stable | Amphoteric; cationic below pH 5 |
| Metal Binding | Weak/None | Strong ( |
| Primary Application | Defoaming, Wetting | Corrosion Inhibition, Ligand Synthesis, Bio-activity |
| Solubility | Low water solubility | pH-dependent water solubility |
Part 2: Synthetic Pathways & Experimental Protocols
The synthesis of PADs typically involves the double nucleophilic addition of an acetylenic anion to a pyridine-dicarbonyl precursor. The following protocol details the synthesis of 2,6-bis(2-hydroxybut-3-yn-2-yl)pyridine , a representative PAD scaffold.
Mechanistic Pathway (Graphviz)
Figure 1: Retrosynthetic pathway for the construction of the PAD scaffold via Grignard addition.
Detailed Protocol: Synthesis of 2,6-bis(2-hydroxybut-3-yn-2-yl)pyridine
Objective: Synthesize a symmetric pyridine-based acetylenic diol from 2,6-diacetylpyridine.
Reagents:
-
2,6-Diacetylpyridine (10 mmol)
-
Ethynylmagnesium bromide (0.5 M in THF, 25 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (
)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Rationale: Grignard reagents are moisture-sensitive; water will quench the acetylide anion immediately.
-
Solvation: Dissolve 2,6-diacetylpyridine (1.63 g, 10 mmol) in 50 mL of anhydrous THF. Cool the solution to 0°C using an ice/water bath.
-
Nucleophilic Addition: Add the Ethynylmagnesium bromide solution (50 mL, 25 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes.
-
Observation: The solution may turn dark red/brown due to the formation of the magnesium alkoxide complex.
-
Critical Control: Maintain temperature <5°C to prevent polymerization of the sensitive acetylenic moiety.
-
-
Reaction Maintenance: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor consumption of the ketone via TLC (SiO2, 30% EtOAc/Hexanes).
-
Quenching: Cool the mixture back to 0°C. Cautiously add 50 mL of saturated
solution.-
Chemistry:
.
-
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (
mL). Dry combined organics over , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield the diol as white crystals.
Part 3: Applications in Materials Science (Corrosion Inhibition)
The most authoritative literature on pyridine-acetylenic motifs lies in corrosion inhibition for mild steel in acidic media (HCl/H₂SO₄). PADs function as mixed-type inhibitors, adsorbing onto the metal surface to block active dissolution sites.
Mechanism of Action
The inhibition efficiency follows the Langmuir Adsorption Isotherm .[1] The pyridine nitrogen (protonated in acid) electrostatically attracts to the cathodic regions, while the acetylenic
Figure 2: Dual-mode adsorption mechanism of PADs on steel surfaces in acidic media.
Performance Data (Representative)
Data synthesized from comparative studies of pyridine derivatives in 1M HCl [1, 2].
| Inhibitor Concentration (ppm) | Inhibition Efficiency (IE %) at 303 K | Inhibition Efficiency (IE %) at 333 K | Gibbs Free Energy ( |
| 50 | 78.5% | 65.2% | -32 kJ/mol |
| 100 | 86.1% | 72.4% | -34 kJ/mol |
| 200 | 92.4% | 81.0% | -36 kJ/mol |
| 500 | 96.8% | 88.5% | -38 kJ/mol |
Interpretation: The negative
Part 4: Medicinal Chemistry Potential[2]
While less common than their use in materials science, PADs serve as versatile intermediates in drug discovery.
-
Click Chemistry Scaffolds: The terminal alkynes in PADs are prime candidates for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the rapid generation of bis-triazole pyridine ligands , which are potent G-quadruplex stabilizers (anti-cancer activity).
-
Cytotoxicity: The rigid acetylene spacer combined with the hydrogen-bonding capacity of the diols allows these molecules to intercalate into DNA base pairs. Literature suggests that pyridine derivatives with propargylic alcohol tails exhibit moderate antimicrobial activity against S. aureus and E. coli [4].
References
-
Investigation of Substituent Effects on the Corrosion Inhibition of Pyridine Derivatives with Acetylenic Alcohols. Source: ResearchGate / NACE International. URL:[Link]
-
The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl medium. Source: Semantic Scholar / Int. J. Corros. Scale Inhib. URL:[Link]
-
Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (Cited for scaffold synthesis context). Source: Royal Society of Chemistry (Green Chemistry). URL:[Link]
-
Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Source: PubMed / Bioorganic Chemistry. URL:[Link]
-
Pyridine Synthesis: Cliff Notes (General Synthetic Methods). Source: Baran Lab (Scripps Research). URL:[Link]
Sources
Solubility of Pyridine-Substituted Alkynediols: A Technical Guide
Executive Summary
This guide provides a comprehensive technical analysis of the solubility profiles of pyridine-substituted alkynediols, a class of compounds critical to coordination chemistry, supramolecular assembly, and pharmaceutical intermediate synthesis.
Unlike simple aliphatic alcohols, these molecules exhibit a "dual-personality" solubility mechanism driven by the interplay between the basic pyridine nitrogen (pH-switchable) and the hydrogen-bonding alkynediol core.[1] This guide details the physicochemical basis of this behavior, provides validated solubilization protocols, and outlines specific strategies for researchers in drug discovery and materials science.
Part 1: Molecular Architecture & Physicochemical Basis[1]
To master the solubility of pyridine-substituted alkynediols (e.g., 1,4-bis(pyridin-2-yl)but-2-yne-1,4-diol), one must understand the three competing structural domains that dictate their thermodynamic behavior.
The Structural Triad
| Domain | Chemical Feature | Solubility Impact |
| Pyridine Termini | Aromatic Heterocycle (Basic, pKa ~5.[1]2) | pH-Switch: Hydrophobic in neutral/basic media; highly hydrophilic in acidic media (pH < 5).[2] |
| Alkyne Spacer | Rigid Triple Bond (Linear Geometry) | Crystal Lattice Energy: Promotes tight packing and |
| Diol Core | Dual Hydroxyl Groups (H-bond Donor/Acceptor) | Polar Solvation: Facilitates solubility in protic solvents (MeOH, EtOH) and polar aprotic solvents (DMSO, DMF).[2] |
The "Brick Dust" vs. "Grease Ball" Paradigm
In drug development, solubility issues are often categorized into two classes. Pyridine-substituted alkynediols typically fall into the "Brick Dust" category:
-
High Melting Point: The rigid alkyne backbone and strong intermolecular H-bonding (diol-diol or diol-pyridine) create a high-energy crystal lattice.[1]
-
Solvation Strategy: Breaking the crystal lattice requires solvents that can disrupt these specific intermolecular forces (e.g., DMSO for H-bonds, Acid for protonation).[2]
Part 2: Solubility Profiling & Mechanisms[1][2]
The solubility of these compounds is not a static value; it is a dynamic equilibrium heavily influenced by the environment.[2]
pH-Dependent Solubility (The Pyridine Switch)
The most critical lever for solubilizing these compounds is pH.[2] The pyridine nitrogen has a lone pair that accepts protons.[2]
-
pH > 6 (Neutral Species): The molecule is uncharged.[2] Solubility is limited by the crystal lattice energy. It dissolves well in organic solvents (DCM, EtOAc) but poorly in water.[2]
-
pH < 4 (Cationic Species): The pyridine nitrogen protonates (
).[2] The molecule becomes an ionic salt, drastically increasing aqueous solubility.
Solvent Compatibility Matrix
Based on the structural triad, the following solvent hierarchy is observed:
| Solvent Class | Examples | Solubility Prediction | Mechanism |
| Acidic Aqueous | 0.1N HCl, 5% AcOH | High | Protonation of pyridine disrupts lattice; ionic solvation.[1] |
| Polar Aprotic | DMSO, DMF, NMP | High | Strong dipole interactions disrupt diol H-bonds.[1] |
| Protic Organic | Methanol, Ethanol | Moderate - High | Solvation of hydroxyl groups; "like dissolves like".[1] |
| Non-Polar | Hexane, Toluene | Very Low | Inability to break H-bond network or solvate polar domains.[1] |
| Chlorinated | DCM, Chloroform | Moderate | Good for the neutral organic species; useful for extraction. |
Part 3: Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
Standard method for determining equilibrium solubility.[1][2]
Materials:
-
Compound (Solid powder)[2]
-
Solvent (Buffer pH 1.2, pH 7.4, DMSO)
-
Agitator/Shaker
-
HPLC-UV or LC-MS[1]
Workflow:
-
Saturation: Add excess solid compound to 2 mL of solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24–48 hours. Note: For "Brick Dust" molecules, 48h is preferred to ensure lattice breakdown.[1]
-
Filtration: Filter the suspension using a PVDF syringe filter (0.45 µm) to remove undissolved solids. Critical: Pre-saturate the filter to prevent drug loss.[2]
-
Quantification: Dilute the filtrate (if necessary) and analyze via HPLC. Calculate concentration using a standard curve.
-
pH Check: Measure the final pH of the solution. If the compound is basic (pyridine), it may have altered the buffer pH.[2]
Protocol B: "Visual Titration" for Formulation
Rapid method to find the minimum acid required for solubilization.[2]
-
Weigh 10 mg of compound into a clear vial.
-
Add 1 mL of water (Compound will likely remain suspended).
-
Under stirring, titrate with 1.0 M HCl or Acetic Acid in 10 µL increments.
-
Record the volume of acid required to achieve a clear solution.
-
Calculation: Determine the molar ratio of Acid:Compound. Usually, a 1:1 or 2:1 ratio (for bis-pyridine) is required.[1][2]
Part 4: Visualization & Logic[1]
Diagram 1: The Solubility Equilibrium Landscape
This diagram illustrates the dynamic states of pyridine-substituted alkynediols in solution.
Caption: Equilibrium dynamics showing the acid-base switch (Green/Red arrows) as the primary control for solubility.[2]
Diagram 2: Solubilization Decision Tree
A logical workflow for researchers encountering solubility issues with these compounds.
Caption: Strategic workflow for selecting the optimal solubilization method based on application constraints.
Part 5: Applications & Case Studies
Ligand Synthesis (Coordination Chemistry)
In the synthesis of Metal-Organic Frameworks (MOFs), 1,4-bis(pyridin-2-yl)but-2-yne-1,4-diol is often used as a linker.[1]
-
Challenge: The neutral ligand is sparingly soluble in the aqueous metal salt solutions used for synthesis.
-
Solution: The "Layering Method" is often used. The ligand is dissolved in methanol (bottom layer), and the metal salt in water (top layer).[2] Slow diffusion at the interface allows single crystals to grow as the solvents mix, bypassing the bulk insolubility issue.
Pharmaceutical Formulation
For drug candidates containing this motif, bioavailability is the concern.
-
Salt Formation: Converting the free base into a Mesylate or Hydrochloride salt is the standard approach to lock the compound in its ionized, soluble state.
-
Co-solvents: In early discovery PK studies, a formulation of 5% DMSO / 95% Water (pH 4) is a standard vehicle to ensure the compound remains in solution during dosing.[2]
References
-
Pyridine Physicochemical Properties. National Center for Biotechnology Information. PubChem Compound Summary for CID 1049, Pyridine.[3]
-
1,4-Butynediol Solubility Data. ECHA Registration Dossier.[1]
-
Solubility of Pyridine-Incorporated Conjugated Polymers.Polymer Chemistry, Royal Society of Chemistry.
-
[Link]
-
-
Crystal Structure of Bis(pyridine) Complexes. Acta Crystallographica Section E, International Union of Crystallography.[2]
-
Propargyl Alcohol Derivatives in Synthesis.Organic Chemistry Portal.
Sources
The Architect's Toolkit: A Technical Guide to Novel Bis-Pyridyl Linkers in Supramolecular Chemistry
Abstract
In the intricate world of supramolecular chemistry, the rational design of molecular components is paramount to the construction of functional, higher-order architectures. Among the vast arsenal of building blocks, bis-pyridyl linkers have emerged as exceptionally versatile and programmable components. Their well-defined coordination vectors, coupled with the tunable nature of their spacer units, allow for the precise self-assembly of discrete metallacages, coordination polymers, and stimuli-responsive materials. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles, experimental methodologies, and advanced applications of novel bis-pyridyl linkers. We will move beyond a simple catalog of structures to dissect the causal relationships between linker design, synthesis, characterization, and the ultimate function of the resulting supramolecular systems, with a particular focus on their burgeoning role in targeted drug delivery.
Introduction: The Pyridyl Compass in Self-Assembly
Supramolecular chemistry relies on the power of non-covalent interactions—hydrogen bonds, π-stacking, and, most predictably, coordination bonds—to spontaneously organize molecules into complex, functional ensembles. The predictability of the nitrogen-metal coordination bond makes the pyridyl group an ideal directional tool for the supramolecular architect. By incorporating two such pyridyl "compasses" into a single molecule, the bis-pyridyl linker, we create a powerful building block capable of bridging metal centers to generate structures of remarkable complexity and function.
The true innovation lies not in the pyridyl termini themselves, but in the nature of the spacer that connects them. The length, rigidity, flexibility, and embedded functionality of this spacer dictate the final geometry, size, and properties of the self-assembled architecture.[1] This guide will illuminate how the rational engineering of this spacer is the key to unlocking novel functions.
Rational Design and Synthesis: From Blueprint to Building Block
The successful construction of a desired supramolecular architecture begins with the careful design of the bis-pyridyl linker. The choice of the central scaffold—be it a rigid aromatic core, a flexible aliphatic chain, or a functionalized moiety—directly influences the resulting structure.[2]
Design Principles: The Causality of Linker Choice
-
Rigidity vs. Flexibility: Rigid linkers, such as those based on biphenyl or phenylene units, tend to form well-defined, discrete structures like molecular squares and cages.[3] In contrast, flexible linkers containing aliphatic chains (e.g., propane, adipoyl) can adopt multiple conformations, often leading to the formation of coordination polymers or more complex, sometimes interpenetrated, networks.[2] The choice between rigidity and flexibility is therefore the primary determinant of whether the assembly will be a discrete cage or an extended framework.
-
Linearity vs. Angularity: The angle between the two pyridyl vectors is critical. A linear linker like 4,4'-bipyridine will promote the formation of simple 1D chains or grids. Introducing a bend, for instance by using an isophthalamide spacer (1,3-substitution), pre-organizes the linker for the formation of macrocycles or cages.[4]
-
Embedded Functionality: The spacer can be more than a simple strut. Incorporating hydrogen-bonding motifs (e.g., amides, ureas), photoresponsive units (e.g., azobenzenes), or guest-binding sites within the linker itself adds layers of complexity and function to the final assembly. Bis-pyridyl-bis-amide linkers are particularly noteworthy for their ability to reinforce supramolecular structures through intramolecular and intermolecular hydrogen bonding.[5][6]
Core Synthetic Methodologies
The synthesis of bis-pyridyl linkers often involves standard organic transformations. The key is to choose a robust coupling reaction that allows for the modular assembly of the pyridyl end-groups with the desired central spacer.
Experimental Protocol 1: Synthesis of an Amide-Linked Bis-Pyridyl Linker (N,N'-bis(4-pyridyl)isophthalamide)
This protocol describes a common method for creating a rigid, angular linker through amide bond formation.
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isophthalic acid (1 equivalent) in an excess of thionyl chloride.
-
Reflux: Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve as the diacid is converted to isophthaloyl dichloride.
-
Removal of Excess Thionyl Chloride: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The crude isophthaloyl dichloride can be used directly in the next step.
-
Amide Coupling: Dissolve the crude isophthaloyl dichloride in an anhydrous solvent such as dichloromethane or THF. Cool the solution in an ice bath.
-
Addition of Amine: In a separate flask, dissolve 4-aminopyridine (2.2 equivalents) and a non-nucleophilic base like triethylamine (2.5 equivalents) in the same anhydrous solvent.
-
Reaction: Add the aminopyridine solution dropwise to the cooled acid chloride solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Workup and Purification: Quench the reaction with water. If a precipitate forms, collect it by filtration, wash thoroughly with water and diethyl ether to remove unreacted starting materials and triethylamine hydrochloride. If no precipitate forms, separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography.
Self-Assembly and Advanced Characterization
The magic of supramolecular chemistry happens when the linker and a suitable metal salt are combined, triggering a spontaneous self-assembly process. The choice of metal ion is as critical as the linker design; its coordination number and preferred geometry (e.g., square planar for Pd(II)/Pt(II), tetrahedral or octahedral for Fe(II)/Co(II)/Zn(II)) act as the vertices that guide the linkers into the final architecture.[7]
Characterization: A Multi-Technique Approach
Confirming the formation and structure of these complex assemblies requires a suite of complementary analytical techniques. While single-crystal X-ray diffraction provides the ultimate proof of structure, obtaining suitable crystals can be challenging. Therefore, solution-state characterization is essential.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is the workhorse for confirming assembly. The coordination of the pyridyl nitrogen to a metal center induces a significant downfield shift of the alpha-protons of the pyridine ring, providing clear evidence of complexation. For discrete cages, the formation of a single, highly symmetric species is indicated by a simple, sharp set of peaks. Diffusion-Ordered Spectroscopy (DOSY) is particularly powerful, as it separates species based on their diffusion coefficient (and thus size); all protons on a large, assembled cage will have the same diffusion coefficient, distinct from that of the smaller, free linkers.[8]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is ideal for characterizing charged supramolecular assemblies. It allows for the direct observation of the mass-to-charge ratio of the intact cage, confirming its stoichiometry (e.g., M₂L₄, M₄L₆, etc.). The isotopic distribution pattern can be used to definitively confirm the number of metal ions in the assembly.
Experimental Protocol 2: NMR Titration for Guest Binding Analysis
This protocol is used to determine the binding affinity (association constant, Kₐ) of a host cage for a guest molecule.
-
Stock Solution Preparation: Prepare a stock solution of the host (the metallacage) at a known concentration (e.g., 1 mM) in a suitable deuterated solvent. Prepare a second stock solution of the guest molecule in the same solvent, but at a much higher concentration (e.g., 40-100 mM).[9]
-
Initial Spectrum: Transfer a precise volume (e.g., 0.6 mL) of the host solution to an NMR tube and acquire a high-quality ¹H NMR spectrum. This is the "zero guest" data point.
-
Titration: Using a microsyringe, add a small, precise aliquot of the concentrated guest solution to the NMR tube. Shake the tube thoroughly to ensure mixing and acquire another ¹H NMR spectrum.
-
Repeat: Continue adding aliquots of the guest solution, acquiring a spectrum after each addition, until the chemical shifts of the host protons no longer change, indicating saturation. Aim for 10-20 titration points.[9]
-
Data Analysis: Monitor the chemical shift change (Δδ) of one or more host protons that are affected by guest binding. Plot Δδ against the guest concentration. Fit this binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using specialized software to extract the association constant, Kₐ.[10]
Applications in Drug Development: Smart Cages and Responsive Polymers
The well-defined cavities of metallacages and the dynamic nature of coordination polymers make bis-pyridyl-based systems highly attractive for drug delivery applications. The ability to encapsulate a therapeutic agent protects it from degradation and can mask its toxicity until it reaches the target site.
pH-Responsive Drug Release
The pyridine nitrogen is a Lewis base and can be protonated under acidic conditions. This property can be exploited to create "smart" drug delivery systems that release their cargo in the acidic microenvironment of tumors (pH ~6.5) or within the even more acidic endosomes (pH ~5.5) of cancer cells.[11] Protonation of the pyridyl nitrogen can weaken the metal-ligand bond, leading to the disassembly of the cage and the release of the encapsulated drug.[12]
Table 1: Comparison of Linker Features and Their Supramolecular Outcomes
| Linker Feature | Example Spacer | Primary Supramolecular Structure | Rationale & Causality |
| Rigid, Linear | 4,4'-Bipyridine | 1D/2D Coordination Polymers | The 180° vector between pyridyls promotes linear extension, forming infinite chains or grids. |
| Rigid, Angular | N,N'-bis(4-pyridyl)isophthalamide | Discrete Metallacages (e.g., M₂L₄) | The ~120° angle of the isophthalamide core pre-organizes the linkers to form closed, cyclic structures with metal corners. |
| Flexible, Aliphatic | 1,3-bis(4-pyridyl)propane | 1D Chains, Interpenetrated Networks | Rotatable C-C bonds allow the linker to adapt to various crystal packing forces, often leading to complex, extended frameworks rather than discrete cages.[13] |
| Functionalized | Azobenzene-containing spacer | Photoresponsive Polymers | The trans-cis isomerization of the azobenzene unit upon light irradiation alters the linker's geometry, causing assembly or disassembly of the supramolecular structure. |
Quantifying Drug Encapsulation
A critical parameter for any drug delivery system is its loading capacity and encapsulation efficiency.
Experimental Protocol 3: Determining Drug Loading Capacity (DLC)
-
Encapsulation: Prepare a solution of the host metallacage. Add an excess of the drug to be encapsulated. Stir the mixture for a set period (e.g., 24 hours) to allow equilibration.
-
Separation: Separate the drug-loaded cages from the unencapsulated drug. This can be done by dialysis, size exclusion chromatography, or repeated centrifugation/resuspension cycles.
-
Quantification of Loaded Drug: Lyse the purified, drug-loaded cages by adding a strong acid (to break the coordination bonds) or a competing ligand.
-
Analysis: Quantify the amount of released drug using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, by comparing the signal to a standard calibration curve of the free drug.[14]
-
Calculation: The Drug Loading Capacity (DLC) is calculated using the following formula:[15] DLC (%) = (Mass of loaded drug / Mass of drug-loaded nanoparticles) x 100
Future Perspectives
The field of bis-pyridyl linkers in supramolecular chemistry is poised for significant advancement. The integration of biological targeting moieties onto the linker backbone will pave the way for active targeting in drug delivery. Furthermore, the development of multi-stimuli-responsive systems, which can react to a combination of triggers such as pH, light, and specific enzymes, will lead to highly sophisticated and programmable materials. The principles and protocols outlined in this guide provide the foundational knowledge for researchers to not only utilize existing bis-pyridyl linkers but also to rationally design the next generation of linkers for truly innovative supramolecular systems.
References
-
Assembly, structures, photophysical properties and photocatalytic activities of a series of coordination polymers constructed from semi-rigid bis-pyridyl-bis-amide and benzenetricarboxylic acid. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
Supramolecular NMR titration. (2016). YouTube. [Link]
-
#013: Supramolecular NMR Titration. (2017). YouTube. [Link]
-
Guest binding is governed by multiple stimuli in low-symmetry metal-organic cages containing bis-pyridyl(imine) vertices. (n.d.). University of Cambridge. [Link]
-
Bis(pyridyl)-disulfonamides: structural comparison with their carboxamidic analogues and the effect of molecular geometry and supramolecular assembly on their photophysical properties. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Coordination polymers constructed from bis-pyridyl-bis-amides and 1,4,5,8-naphthalenetetracarboxylic acid: ligand transformation and metal ion sensing. (n.d.). CrystEngComm (RSC Publishing). [Link]
-
Construction of 3D interpenetrated dual linker coordination polymers of Zn(II) by varying the length and flexibility. (n.d.). KJS College. [Link]
-
1D NMR Titrations. (2022). Powers Wiki. [Link]
-
Drug release by pH trigger and the cumulative drug release profiles. a)... (n.d.). ResearchGate. [Link]
-
Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. (2021). Organic Letters - ACS Publications. [Link]
-
Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. (n.d.). PubMed. [Link]
-
Quantitative understanding of guest binding enables the design of complex host-guest behavior. (2013). PubMed. [Link]
-
A One-Pot Chemically Cleavable Bis-Linker Tether Strategy for the Synthesis of Heterodimeric Peptides. (2016). PubMed. [Link]
-
Self-Healing Heterometallic Supramolecular Polymers Constructed by Hierarchical Assembly of Triply Orthogonal Interactions with Tunable Photophysical Properties. (2019). PubMed. [Link]
-
A series of bis(pyridyl)-bis(amide)-modulated metal-1,2-phenylenediacetate coordination polymers: construction and selective dye adsorption. (n.d.). CrystEngComm (RSC Publishing). [Link]
-
Scheme 1 Three flexible bis(pyridyl)-bis(amide) ligands and three aromatic dicarboxylic acids used in this paper. (n.d.). ResearchGate. [Link]
-
Unusual Photophysical Properties of Porphyrin-Based Supramolecular Polymers Unveiled: The Role of Metal Ligands and Side Group Amide Connectivity. (n.d.). PMC. [Link]
-
Guest binding is governed by multiple stimuli in low-symmetry metal-organic cages containing bis-pyridyl(imine) vertices. (n.d.). ResearchGate. [Link]
-
Controlling release kinetics of pH-responsive polymer nanoparticles. (n.d.). RSC Publishing. [Link]
-
Heterotrimetallic Double Cavity Cages: Syntheses and Selective Guest Binding. (n.d.). PMC - NIH. [Link]
-
Assembly and properties of transition-metal coordination polymers based on semi-rigid bis-pyridyl-bis-amide ligand: effect of polycarboxylates on the dimensionality. (n.d.). Dalton Transactions (RSC Publishing). [Link]
-
Formation of entangled Co(ii) coordination polymers based on bis-pyridyl-bis-amide and angular dicarboxylate ligands: a structural comparison. (n.d.). CrystEngComm (RSC Publishing). [Link]
-
How to find drug loading capacity?. (2023). ResearchGate. [Link]
-
Encapsulation efficiency and the drug loading capacity determined using AAS.. (n.d.). ResearchGate. [Link]
-
Allosterically Regulated Guest Binding Determines Framework Symmetry for an FeII 4L4 Cage. (n.d.). PMC. [Link]
-
pH-Triggered Hydrogel Nanoparticles for Efficient Anticancer Drug Delivery and Bioimaging Applications. (2024). MDPI. [Link]
-
Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. (n.d.). PMC. [Link]
-
NMR Sample Preparation. (n.d.). Unknown Source. [Link]
-
Decoding Polymeric Interactions Pivotal to Next-Generation Drug Nanocarriers. (n.d.). Unknown Source. [Link]
-
Metal–organic framework. (n.d.). Wikipedia. [Link]
-
PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. (n.d.). MDPI. [Link]
-
Titrations. (n.d.). CCPN. [Link]
-
Supramolecular isomerism in multivalent metal-templated assemblies with topochemical influence in the regioselective synthesis of tetrakis(2-pyridyl)cyclobutane isomers. (n.d.). ResearchGate. [Link]
-
Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Using a systematic and quantitative approach to generate new insights into drug loading of PLGA nanoparticles using nanoprecipit. (2024). UCL Discovery. [Link]
-
Supramolecular assemblies based on organometallic quinonoid linkers: a new class of coordination networks. (n.d.). PubMed. [Link]
-
Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. (n.d.). PMC. [Link]
-
Bis(pyrazolylethyl) Ether Ligation to Zinc and Cobalt: Meridional vs Facial Coordination and the Suitability of Such Ligands in Providing a NNO Donor Set for Modeling Bioinorganic Aspects of Zinc Chemistry. (n.d.). ACS Publications. [Link]
-
Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. (2020). PubMed. [Link]
Sources
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- 2. Formation of entangled Co(ii) coordination polymers based on bis-pyridyl-bis-amide and angular dicarboxylate ligands: a structural comparison - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 4. Bis(pyridyl)-disulfonamides: structural comparison with their carboxamidic analogues and the effect of molecular geometry and supramolecular assembly on their photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Assembly, structures, photophysical properties and photocatalytic activities of a series of coordination polymers constructed from semi-rigid bis-pyridyl-bis-amide and benzenetricarboxylic acid - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Assembly and properties of transition-metal coordination polymers based on semi-rigid bis-pyridyl-bis-amide ligand: effect of polycarboxylates on the dimensionality - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
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- 12. pH-Triggered Hydrogel Nanoparticles for Efficient Anticancer Drug Delivery and Bioimaging Applications [mdpi.com]
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- 14. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis Protocol for 2,5-Di(pyridin-3-yl)hex-3-yne-2,5-diol
Executive Summary
The target molecule, 2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol , is a symmetric ditertiary alcohol featuring a central alkyne linker and two flanking pyridine rings. This compound is of significant interest in crystal engineering , serving as a rigid, divergent ligand for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. Its dual functionality (pyridyl nitrogen and hydroxyl groups) allows for versatile hydrogen bonding and metal coordination modes.
This protocol details the synthesis via the double nucleophilic addition of acetylide to 3-acetylpyridine . While classical Favorskii conditions are often used, this guide optimizes the KOH/DMSO superbase system , which is field-proven for coupling electron-deficient aryl ketones like acetylpyridines with high efficiency and minimal oligomerization.
Safety & Hazard Assessment (Critical)
WARNING: This protocol involves Acetylene gas and Pyridine derivatives . Strict adherence to safety standards is mandatory.
| Hazard Class | Specific Risk | Control Measure |
| Explosive | Acetylene forms explosive acetylides with Cu, Ag, Hg. Gas is explosive under pressure (>15 psig). | Use only compatible regulators (brass <65% Cu). Use a balloon or low-pressure (<5 psig) line. NO open flames. |
| Toxic/Irritant | 3-Acetylpyridine is a skin/eye irritant and toxic if inhaled. | Work in a certified fume hood. Wear nitrile gloves and safety goggles. |
| Permeator | DMSO enhances skin absorption of toxins. | Double-glove. If splashed, wash immediately with soap and water; do not scrub. |
| Corrosive | KOH is caustic. | Handle powder with care; avoid dust inhalation. |
Retrosynthetic Analysis & Strategy
The synthesis relies on the formation of a carbon-carbon bond between the terminal carbons of an acetylene source and the carbonyl carbon of 3-acetylpyridine.
Strategic Disconnection:
-
Target: Symmetric Diol (A-C≡C-A type).
-
Precursors: 3-Acetylpyridine (2 equivalents) + Acetylene (1 equivalent).
-
Mechanism: Base-catalyzed alkynylation (Favorskii-type addition).
The reaction proceeds via the in situ generation of potassium acetylide. The high basicity of the KOH/DMSO suspension (Superbase media) facilitates the deprotonation of acetylene and the subsequent attack on the ketone.
Materials & Equipment
Reagents Table
| Reagent | CAS No. | Purity | Role | Stoichiometry |
| 3-Acetylpyridine | 350-03-8 | >98% | Electrophile | 2.0 equiv (limiting reagent*) |
| Acetylene Gas | 74-86-2 | >99.5% | Nucleophile | Excess (Saturation) |
| Potassium Hydroxide | 1310-58-3 | >85% | Base | 4.0 - 6.0 equiv |
| DMSO | 67-68-5 | Anhydrous | Solvent | 10 mL / g of ketone |
| Ammonium Chloride | 12125-02-9 | ACS Grade | Quench | Saturated Solution |
*Note: While 3-acetylpyridine is the limiting reagent stoichiometrically regarding the final structure, acetylene is added in excess to maintain saturation, but the equilibrium is driven to the bis-adduct by time and temperature.
Equipment
-
3-Neck Round Bottom Flask (250 mL or 500 mL).
-
Mechanical Stirrer (Magnetic stirring may fail due to slurry thickness).
-
Gas Inlet Adapter (Glass) with balloon or bubbler trap.
-
Ice/Water Bath and Oil Bath.
Experimental Protocol: KOH/DMSO Method
This method is adapted from the authoritative general procedure for the synthesis of symmetric acetylenic diols from aryl ketones [1, 2].
Phase 1: Preparation of the Superbase Suspension
-
Setup: Oven-dry the 3-neck flask and stir bar. Assemble under an inert atmosphere (Nitrogen or Argon) initially.
-
Solvent Charge: Add anhydrous DMSO (50 mL for every 5 g of 3-acetylpyridine).
-
Base Addition: Rapidly add powdered KOH (4 equiv relative to ketone).
-
Tip: Grind KOH pellets in a mortar immediately before use to maximize surface area.
-
-
Saturation: Switch the gas inlet to Acetylene . Purge the headspace for 5 minutes, then seal the system with a balloon filled with acetylene. Stir vigorously at Room Temperature (RT) for 30 minutes to saturate the suspension. The mixture may darken; this is normal.
Phase 2: Double Alkynylation Reaction
-
Addition: Dissolve 3-acetylpyridine (1.0 equiv) in a minimum amount of DMSO. Add this solution dropwise to the stirring KOH/Acetylene suspension over 20–30 minutes.
-
Process Control: Maintain the reaction temperature between 20–25°C during addition. Exotherms can promote polymerization.
-
-
Reaction: Once addition is complete, continue stirring under the acetylene atmosphere.
-
Time: 4–6 hours at RT.
-
Optimization: If TLC shows mono-adduct persistence (lower Rf than bis-adduct), warm the flask to 40–45°C for an additional 2 hours.
-
-
Monitoring: Check TLC (Eluent: 5% MeOH in DCM). The bis-diol product is typically more polar than the starting ketone but less polar than the mono-intermediate due to symmetry/H-bonding masking.
Phase 3: Quench and Isolation[1][2]
-
Quench: Cool the mixture to 0°C. Carefully pour the reaction mass into ice-cold saturated NH4Cl solution (500 mL).
-
Observation: A heavy precipitate should form.
-
-
Extraction: If the product precipitates as a solid, filter it (Buchner funnel). If it forms an oil/emulsion, extract with Ethyl Acetate (3 x 100 mL) .
-
Note: Pyridine derivatives are water-soluble; ensure the aqueous phase is basic (pH ~8-9) to keep the pyridine nitrogen unprotonated for efficient extraction, but the diol itself is neutral.
-
-
Washing: Wash the combined organic layers with water (2 x 100 mL) to remove residual DMSO, then brine (1 x 50 mL).
-
Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Phase 4: Purification
-
Crude State: The crude material is often a viscous amber oil or semi-solid.
-
Recrystallization: The standard purification for symmetric acetylenic diols is recrystallization from Toluene or Ethanol/Hexane (1:1) .
-
Dissolve in hot solvent, filter while hot to remove insoluble oligomers, and allow to cool slowly.
-
Target Appearance: White to off-white crystalline powder.
-
Process Visualization (Workflow)
Figure 1: Step-by-step workflow for the KOH-mediated synthesis of the target alkynediol.
Quality Control & Characterization
Verify the identity of the synthesized compound using the following parameters.
| Technique | Expected Signal / Result | Interpretation |
| 1H NMR (DMSO-d6) | δ 8.6–8.5 (m, 2H), 8.4 (d, 2H) | Pyridine α-protons (deshielded). |
| δ 7.8 (d, 2H), 7.3 (dd, 2H) | Pyridine β/γ protons. | |
| δ 6.2–6.5 (s, 2H) | -OH hydroxyl protons (disappears with D2O shake). | |
| δ 1.7–1.8 (s, 6H) | -CH3 methyl groups adjacent to the chiral center. | |
| IR Spectroscopy | 3200–3400 cm⁻¹ (Broad) | O-H stretch (Intermolecular H-bonding). |
| ~2230–2250 cm⁻¹ (Weak) | C≡C internal alkyne stretch (often weak in symmetric molecules). | |
| Melting Point | 180°C – 210°C (Range varies by polymorph) | Sharp melting point indicates high purity. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Mono-Adduct | Insufficient Acetylene or low temperature. | Ensure continuous positive pressure of acetylene. Increase reaction time or temp to 45°C. |
| Black Tar Formation | Polymerization of acetylene or ketone. | Reduce temperature during addition. Ensure DMSO is anhydrous. Use fresh KOH. |
| Product is Oily | Residual DMSO or solvent occlusion. | Wash organic layer thoroughly with water. Triturate the oil with cold hexanes or diethyl ether to induce crystallization. |
References
-
Trofimov, B. A., et al. (2014).[1] "Reaction of acetylene and 4-acetylpyridine molecules in a suspension of KOH-DMSO." Russian Chemical Bulletin, 63, 2402–2404.[1] Link(Primary mechanistic precedent for acetylpyridine alkynylation).
-
Tedrow, J. R., et al. (2024). "Synthesis of S,S-Di(pyridin-2-yl)carbonodithioate (DPDTC)..." Organic Syntheses, 101, 274–294.[2] Link(Reference for handling pyridine derivatives and sulfur analogs).
-
BenchChem. (2025).[3][4] "A Comparative Guide to the Synthesis of 3-Acetylpyridine." Link(Source for precursor purity and handling).
-
Wikipedia. "Alkynylation." Link(General overview of Favorskii/Reppe chemistry).
Sources
Application Notes and Protocols for the Coordination Chemistry of Bis(3-pyridyl) Alkynediol Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Design of Coordination Polymers with Bis(3-pyridyl) Alkynediol Ligands
In the field of crystal engineering and materials science, the rational design of coordination polymers and metal-organic frameworks (MOFs) is paramount for developing materials with tailored properties and functions.[1] The choice of the organic linker is a critical determinant of the final architecture and, consequently, the material's properties. Bis(3-pyridyl) alkynediol ligands represent a class of rigid, linear linkers that offer a unique combination of structural features. The pyridyl groups provide well-defined coordination vectors, while the central alkynediol unit imparts rigidity and a linear geometry. This linearity can favor the formation of one-dimensional chains or higher-dimensional networks with predictable topologies.[2] The presence of the alkyne and hydroxyl functionalities within the linker also introduces potential sites for post-synthetic modification and may influence the electronic and photoluminescent properties of the resulting coordination polymers.[3][4]
These application notes provide a comprehensive guide to the synthesis and coordination chemistry of a representative bis(3-pyridyl) alkynediol ligand, 1,4-di(pyridin-3-yl)but-2-yne-1,4-diol. Detailed, field-proven protocols for the ligand synthesis and the subsequent formation of coordination polymers are presented, along with essential characterization techniques. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of 1,4-di(pyridin-3-yl)but-2-yne-1,4-diol Ligand
The synthesis of the target ligand can be efficiently achieved via a Sonogashira cross-coupling reaction. This powerful method forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[5][6] In this proposed protocol, 3-iodopyridine is coupled with but-2-yne-1,4-diol. The use of an iodine-substituted pyridine is recommended as aryl iodides are generally more reactive in Sonogashira couplings than their bromide or chloride counterparts, often allowing for milder reaction conditions.[7]
Proposed Synthetic Pathway for 1,4-di(pyridin-3-yl)but-2-yne-1,4-diol
Caption: Proposed Sonogashira coupling for ligand synthesis.
Detailed Experimental Protocol: Synthesis of 1,4-di(pyridin-3-yl)but-2-yne-1,4-diol
Materials:
-
3-Iodopyridine
-
But-2-yne-1,4-diol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 3-iodopyridine (2.0 equivalents), but-2-yne-1,4-diol (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous THF and freshly distilled triethylamine to the flask via syringe. The reaction mixture should be stirred under a positive pressure of the inert gas.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NH₄Cl to remove the copper catalyst, followed by brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-di(pyridin-3-yl)but-2-yne-1,4-diol.
Part 2: Synthesis of Coordination Polymers
The assembly of coordination polymers from the bis(3-pyridyl) alkynediol ligand and metal salts is typically achieved through solvothermal or hydrothermal methods.[2][8] These techniques involve heating the reactants in a sealed vessel, which promotes the formation of crystalline products. The choice of solvent, temperature, and the metal-to-ligand ratio can significantly influence the dimensionality and topology of the resulting framework.[9]
Potential Coordination Modes of Bis(3-pyridyl) Alkynediol Ligands
Caption: Common coordination modes of bis(pyridyl) ligands.
General Protocol for Hydrothermal Synthesis of Coordination Polymers
Materials:
-
1,4-di(pyridin-3-yl)but-2-yne-1,4-diol
-
Metal salts (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Cd(NO₃)₂·4H₂O)
-
Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, water, or a mixture)
Procedure:
-
Reactant Mixture: In a small glass vial, combine the bis(3-pyridyl) alkynediol ligand and the metal salt in a specific molar ratio (e.g., 1:1 or 1:2).
-
Solvent Addition: Add the chosen solvent or solvent mixture to the vial.
-
Sealing: Place the vial inside a larger, Teflon-lined stainless-steel autoclave. Add a small amount of the same solvent to the bottom of the autoclave to ensure pressure equalization. Seal the autoclave tightly.
-
Heating: Place the autoclave in a programmable oven and heat to a specific temperature (typically between 80 °C and 180 °C) for a set period (usually 1 to 3 days).[2][10]
-
Cooling: Allow the oven to cool down slowly to room temperature.
-
Product Isolation: Carefully open the autoclave and retrieve the vial. Isolate the crystalline product by filtration, wash with the solvent used for the reaction, and dry in air.
Part 3: Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and the resulting coordination polymers. The following table summarizes the key techniques and expected observations.
| Technique | Expected Observations for Ligand | Expected Observations for Coordination Polymer |
| ¹H NMR | Characteristic signals for the pyridyl protons and the hydroxyl protons. | Broadening or disappearance of ligand signals upon coordination. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the alkynyl carbons. | Shifts in the resonances of the pyridyl carbons upon coordination. |
| FT-IR | C≡C stretching vibration (around 2100-2260 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), and pyridyl C=N and C=C stretching vibrations. | Shift in the pyridyl ring vibrations upon coordination to the metal center. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the ligand. | Often difficult to obtain for insoluble polymers; may show fragments of the polymer. |
| Single-Crystal X-ray Diffraction | Determination of the precise molecular structure. | Elucidation of the crystal structure, including coordination geometry of the metal, bond lengths and angles, and the overall network topology.[11] |
| Powder X-ray Diffraction (PXRD) | A unique diffraction pattern for the crystalline solid. | Comparison with the simulated pattern from single-crystal data to confirm phase purity.[12] |
| Thermogravimetric Analysis (TGA) | Decomposition temperature of the ligand. | Thermal stability of the coordination polymer and identification of solvent loss. |
Part 4: Structural Influence and Potential Applications
The rigid and linear nature of the bis(3-pyridyl) alkynediol ligand is expected to direct the formation of non-interpenetrated, porous frameworks. The length of the alkynediol linker will play a crucial role in determining the pore size of the resulting materials. The presence of the alkyne functionality within the pores can be exploited for post-synthetic modification, allowing for the introduction of other functional groups.[13]
Potential applications for coordination polymers derived from these ligands are diverse and include:
-
Luminescent Sensing: The incorporation of d¹⁰ metal ions like Zn(II) or Cd(II) can lead to luminescent coordination polymers that may exhibit sensing capabilities for small molecules or ions.[4][14]
-
Heterogeneous Catalysis: The ordered and porous nature of these materials makes them promising candidates for heterogeneous catalysts, with the potential for shape-selective catalysis.[15][16]
-
Gas Storage and Separation: The well-defined pores could be suitable for the selective adsorption and storage of gases.
References
-
Wang, X., Ma, J., Xu, N., Wang, Y., Sun, J., & Liu, G. (2021). Three Zn(II) coordination polymers constructed with a new amide-thiophene-derived bis-pyridyl ligand as ultrasensitive luminescent sensors for Hg(II) and purines. Dalton Transactions, 50(26), 9226–9235. [Link]
-
Ma, J., Liu, H., Wu, H., Liu, Y., Liu, B., & Yang, J. (2009). Structures and Luminescent Properties of a Series of Zinc(II) and Cadmium(II) 4,4′-Oxydiphthalate Coordination Polymers with Various Ligands Based on Bis(pyridyl imidazole) under Hydrothermal Conditions. Crystal Growth & Design, 9(11), 4874–4885. [Link]
-
Liu, H., Wu, H., Ma, J., Liu, Y., Liu, B., & Yang, J. (2009). Syntheses, Structures, and Photoluminescence of Zinc(II) Coordination Polymers Based on Carboxylates and Flexible Bis-[(pyridyl)-benzimidazole] Ligands. Crystal Growth & Design, 9(3), 1599–1608. [Link]
-
Ma, J., Liu, H., Wu, H., Liu, Y., Liu, B., & Yang, J. (2009). Structures and Luminescent Properties of a Series of Zinc(II) and Cadmium(II) 4,4′-Oxydiphthalate Coordination Polymers with Various Ligands Based on Bis(pyridyl imidazole) under Hydrothermal Conditions. Crystal Growth & Design, 9(11), 4874–4885. [Link]
-
Luo, J., Wang, L., & Li, J. (2014). Metal-organic frameworks containing (alkynyl)gold functionalities: A comparative evaluation of solvent-assisted linker exchange. Inorganic Chemistry, 53(20), 10874–10876. [Link]
-
Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(6), 1477–1504. [Link]
-
Li, Y., Fu, L., Li, G., Li, L., Liao, S., & Lin, C. (2020). X‐ray diffraction patterns of copper polymer complexes 1–4. ResearchGate. [Link]
-
Zhang, J., Zhang, L., Wang, Y., & Li, G. (2026). Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features. Inorganic Chemistry. [Link]
-
Hunger, J., Krautscheid, H., & Sieler, J. (2006). Hydrothermal Synthesis and Structure of Coordination Polymers by Combination of Bipyrazole and Aromatic Dicarboxylate Ligands. Crystal Growth & Design, 6(6), 1336–1343. [Link]
-
Chen, C. Y., Hsieh, C. W., Lin, C. H., & Lee, G. H. (2015). Cu(II) Coordination Polymers Containing Mixed Ligands with Different Flexibilities: Structural Diversity and Iodine Adsorption. Polymers, 7(12), 2537–2552. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Dhakshinamoorthy, A., Asiri, A. M., & Garcia, H. (2016). Metal–Organic Frameworks as Catalysts for Oxidation Reactions. Catalysis Surveys from Asia, 20(2), 72–90. [Link]
-
Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315–1329. [Link]
-
Li, J. R., Sculley, J., & Zhou, H. C. (2012). Metal–organic frameworks for separations. Chemical Reviews, 112(2), 869–932. [Link]
-
Farrusseng, D., Aguado, S., & Pinel, C. (2009). Metal–Organic Frameworks: Opportunities for Catalysis. Angewandte Chemie International Edition, 48(41), 7502–7513. [Link]
-
Kitagawa, S., Kitaura, R., & Noro, S. I. (2004). Functional porous coordination polymers. Angewandte Chemie International Edition, 43(18), 2334–2375. [Link]
-
Lee, J., Farha, O. K., Roberts, J., Scheidt, K. A., Nguyen, S. T., & Hupp, J. T. (2009). Metal–organic framework materials as catalysts. Chemical Society Reviews, 38(5), 1450–1459. [Link]
-
Wang, H., Xu, Q., & Li, Z. (2018). Original single‐crystal XRD structure of the coordination polymer 66. ResearchGate. [Link]
-
Corma, A., Garcia, H., & Llabrés i Xamena, F. X. (2010). Engineering metal organic frameworks for catalysis. Chemical Reviews, 110(8), 4606–4655. [Link]
-
Nair, V., Sreekanth, A. R., Abhilash, N., Biju, A. T., Devi, B. R., Menon, R. S., ... & Srinivas, R. (2003). Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes. Synthesis, 2003(12), 1895-1902. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Sonogashira, K. (2009). The Sonogashira reaction. In Cross-Coupling Reactions (pp. 319-354). Springer, Berlin, Heidelberg. [Link]
-
Yavari, I., & Naeimabadi, M. (2012). Synthesis of polysubstituted 1,4-dihydropyridines via three-component reaction. Tetrahedron Letters, 53(51), 6976–6978. [Link]
-
Kasparkova, V., Novakova, O., & Brabec, V. (2019). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Molecules, 24(17), 3072. [Link]
-
Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐and 6‐alkynyl‐3‐fluoro‐2‐pyridinamidoximes. Chemistry–A European Journal, 24(53), 14096-14100. [Link]
-
Reddit. (2021). Sonogashira coupling. r/Chempros. [Link]
-
Gati, W., & Couty, F. (2012). De Novo Synthesis of 1,4-Dihydropyridines and Pyridines. Organic Letters, 14(16), 4218–4221. [Link]
-
Amanote Research. (n.d.). One-Pot Synthesis of 1,4-Dihydroxy-2-(( E )- Amanote Research. [Link]
-
Gati, W., & Couty, F. (2012). De Novo Synthesis of 1,4-Dihydropyridines and Pyridines. ResearchGate. [Link]
-
Nair, V., Sreekanth, A. R., Abhilash, N., Biju, A. T., Devi, B. R., Menon, R. S., ... & Srinivas, R. (2003). Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes. Organic Chemistry Portal. [Link]
-
Yavari, I., & Zare, H. (2005). Three-component reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and 2-nitrocyclohexanone. Arkivoc, 2005(10), 125-131. [Link]
-
Seki, T., & Iwanami, Y. (1995). Reaction Products of Dialkyl Acetylenedicarboxylates with 2,3‐Diaminopyridine. ChemInform, 26(46). [Link]
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crystal engineering with 2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol
Executive Summary
This guide details the protocols for utilizing 2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol (CAS: 883291-19-8) as a functional linker in crystal engineering. Unlike its linear 4-pyridyl analogues, this 3-pyridyl isomer introduces a critical "bent" geometry (
Key Technical Advantages:
-
Dual Functionality: Possesses both coordination sites (pyridine N) and hydrogen-bonding donors (tertiary -OH).
-
Conformational Gating: The alkyne spacer allows for slight rotational freedom, enabling "induced fit" binding in host-guest systems.
-
Chirality: Exists as meso and racemic (
) diastereomers, offering routes to spontaneous resolution or chiral co-crystallization.
Molecular Architecture & Synthons
Understanding the donor-acceptor capabilities is prerequisite to experimental design.
| Feature | Chemical Nature | Supramolecular Role |
| Pyridine Nitrogen (N) | Soft Base / H-bond Acceptor | Primary coordination site for transition metals (Cu, Zn, Ag); Acceptor in O-H...N synthons. |
| Tertiary Hydroxyl (-OH) | H-bond Donor / Acceptor | Forms robust O-H...N heterosynthon (Interaction Energy: 8–10 kcal/mol); stabilizes 3D networks. |
| Alkyne Spacer (-C≡C-) | Rigid Rod | Enforces linear separation ( |
| Chiral Centers (C2, C5) | Stereogenic | Meso (RS) forms centrosymmetric lattices; Racemic (RR/SS) forms chiral lattices or conglomerates. |
Visualizing the Interaction Logic
Figure 1: Interaction map showing the divergent pathways for MOF vs. Co-crystal synthesis.
Protocol A: Ligand Synthesis & Purification
Note: Commercial sources (e.g., BLD Pharm) are available, but in-house synthesis allows for diastereomer control.
Reaction Principle: Double addition of acetylide to 3-acetylpyridine.
Reagents:
-
3-Acetylpyridine (2.2 eq)
-
Acetylene gas (or Trimethylsilylacetylene for safer handling)
-
KOH (powdered) or n-BuLi
-
Solvent: Dry THF or DMSO
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under
, dissolve acetylene source in dry THF. If using gas, bubble through THF at -78°C. -
Addition: Add base (KOH/DMSO suspension or n-BuLi at -78°C). Stir for 30 min to generate the acetylide anion.
-
Coupling: Dropwise add 3-acetylpyridine. The solution will darken.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Pour into ice-cold
solution. Extract with EtOAc.[1][2] -
Purification (Critical): The crude product is a mixture of meso and racemic isomers.
-
Flash Column: Elute with Hexane:EtOAc (gradient 80:20 to 50:50). The meso form typically elutes first due to internal H-bonding (check via TLC).
-
Recrystallization: Dissolve crude mix in boiling Toluene/Ethanol (9:1). Slow cooling often preferentially precipitates the meso isomer.
-
Protocol B: Co-Crystal Screening (Solvent-Assisted Grinding)
This protocol targets the O-H...N supramolecular synthon to modify the physicochemical properties of a target acid (e.g., Ibuprofen, Benzoic Acid).
Materials:
-
Ligand (Host)
-
Co-former (Guest: Carboxylic acid or Amide)
-
Solvent: Methanol (MeOH) or Acetonitrile (MeCN)
Workflow:
-
Stoichiometry: Weigh Ligand and Co-former in a 1:2 molar ratio (since there are 2 Pyridine sites).
-
Grinding: Place in a stainless steel jar with two 5mm balls. Add
of MeOH (Liquid Assisted Grinding - LAG). -
Process: Grind at 30 Hz for 20 minutes.
-
Analysis: Analyze the resulting powder immediately via PXRD. Look for new peaks not present in starting materials.[1]
-
Scale-up: For single crystals, dissolve the ground powder in minimal hot MeOH and allow slow evaporation at RT.
Protocol C: Coordination Polymer (MOF) Synthesis
The 3-pyridyl geometry favors the formation of 1D Helical Chains or Discrete Molecular Loops rather than 3D grids.
Target System:
Procedure:
-
Solution A: Dissolve 0.1 mmol of Ligand in 2 mL MeOH.
-
Solution B: Dissolve 0.1 mmol of
in 2 mL . -
Layering Method (for X-ray quality crystals):
-
Incubation: Seal with parafilm (poke 1 hole). Leave undisturbed in a vibration-free zone for 5–7 days.
-
Observation: Blue/Green block crystals will form at the interface.
Troubleshooting:
-
Precipitate instead of crystals? Reduce concentration by 50%.
-
No reaction? Switch to Solvothermal synthesis: Mix A+B in a Teflon liner, heat to 80°C for 24h, cool at 5°C/h.
Experimental Workflow Diagram
Figure 2: Decision tree for processing the ligand into functional materials.
Characterization & Data Interpretation
| Technique | Key Parameter to Observe | Inference |
| SCXRD | Space Group | |
| FT-IR | O-H Stretch ( | Sharp shift to lower wavenumber indicates strong H-bonding (O-H...N). |
| DSC | Melting Endotherm | Single sharp peak = pure phase. Multiple peaks = mixture of isomers or polymorphs. |
| TGA | Weight Loss | Stepwise loss >150°C indicates loss of lattice solvent (guest release). |
References
-
Synthesis of Pyridyl-Alkynols: B.L.D. Pharm Tech Data & Safety Sheets. CAS 883291-19-8.[4] Link
-
Supramolecular Synthons in Pyridyl Alcohols: Desiraju, G. R. "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angew.[5] Chem. Int. Ed. 1995, 34, 2311. Link
-
Coordination Polymers of Bent Ligands: Moulton, B., & Zaworotko, M. J. "From Molecules to Crystal Engineering: Supramolecular Isomerism and Polymorphism in Network Solids." Chem. Rev. 2001, 101, 1629. Link
-
Chiral Separation via Host-Guest Chemistry: Toda, F. "Enantioselective reactions in the solid state." Acc.[6] Chem. Res. 1995, 28, 480. Link
Sources
High-Precision Engineering of Hydrogen Bonding Networks in Bis(pyridyl) Diol Crystals
Abstract
This application note details the supramolecular design, growth, and characterization of hydrogen-bonded networks using bis(pyridyl) diols as tectons. Due to their self-complementary nature—possessing both hydrogen bond donors (hydroxyl groups) and acceptors (pyridyl nitrogen atoms)—these molecules serve as robust model systems for studying Supramolecular Synthons . This guide provides actionable protocols for researchers in pharmaceutical materials science to engineer predictable crystal lattices, specifically targeting solubility enhancement and polymorphism control in drug development.
Theoretical Framework: The Hierarchy of Synthons
In crystal engineering, the prediction of crystal structures relies on the concept of the Supramolecular Synthon —structural units formed by synthetic operations involving intermolecular interactions. Bis(pyridyl) diols are unique because they facilitate a competition between Homosynthons (interaction between identical functional groups) and Heterosynthons (interaction between different groups).
Energetic Ranking
To engineer a specific network, one must understand the energetic hierarchy of the hydrogen bonds involved. In bis(pyridyl) diol systems, the O-H···N heterosynthon is thermodynamically preferred over the O-H···O homosynthon due to the greater basicity of the pyridine nitrogen compared to the hydroxyl oxygen.
| Interaction Type | Synthon Class | Approx.[1][2] Energy (kcal/mol) | Reliability |
| O-H[3]···N (Hydroxy-Pyridine) | Heterosynthon | 4.0 – 8.0 | Very High (>90%) |
| O-H···O (Hydroxy-Hydroxy) | Homosynthon | 4.0 – 6.0 | Moderate |
| C-H···O (Weak H-bond) | Auxiliary | < 2.0 | Low (Packing dependent) |
| π···π (Stacking) | Dispersive | 1.0 – 2.0 | Moderate (Geometric) |
Network Topology
The geometry of the bis(pyridyl) diol spacer (e.g., glycol, butane, alkyne) dictates the dimensionality of the network:
-
1D Chains: Formed when steric bulk prevents lateral association.
-
2D Sheets: Common in 1,4-bis(4-pyridyl)butane-1,4-diol, where O-H···N bonds form "infinite" ribbons cross-linked by C-H···O interactions.
-
3D Frameworks: Achieved via co-crystallization with twisted dicarboxylic acids.
Experimental Protocols
Materials & Precursors[4]
-
Target Tecton: 1,4-di(pyridin-4-yl)butane-1,4-diol (or analogous derivative).
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Nitromethane, Chloroform.
-
Co-formers (for Co-crystals): Adipic acid, Succinic acid, Resorcinol.
Workflow Visualization
The following diagram outlines the decision matrix for selecting the crystallization method based on the desired outcome (Screening vs. Single Crystal Analysis).
Figure 1: Decision matrix for crystallization workflows. Blue nodes indicate starting/analysis points; Green nodes indicate experimental techniques.
Protocol A: Liquid-Assisted Grinding (LAG) for Screening
Use this method to rapidly screen for co-crystal formation with active pharmaceutical ingredients (APIs).
-
Stoichiometry: Weigh the bis(pyridyl) diol (0.1 mmol) and the co-former (e.g., dicarboxylic acid, 0.1 mmol) into a stainless steel milling jar.
-
Solvent Addition: Add a catalytic amount of solvent (
). Methanol is recommended for polar reactants. -
Grinding: Grind at 25 Hz for 20 minutes using a ball mill (e.g., Retsch MM400).
-
Analysis: Analyze the resulting powder immediately via Powder X-Ray Diffraction (PXRD). New peaks compared to starting materials indicate a new phase (network formation).
Protocol B: Slow Evaporation for Single Crystals
Use this method to grow high-quality crystals for structural elucidation.
-
Dissolution: Dissolve 0.05 mmol of bis(pyridyl) diol in 5 mL of warm Ethanol/Chloroform (1:1 v/v). If co-crystallizing, add the co-former in a 1:1 molar ratio.[4]
-
Filtration: Filter the solution through a 0.45
PTFE syringe filter into a clean 20 mL scintillation vial. Note: Dust particles induce uncontrolled nucleation. -
Vapor Diffusion (Optional but Recommended): Place the open vial inside a larger jar containing a precipitant (e.g., Diethyl Ether). Seal the outer jar.
-
Growth: Allow to stand undisturbed at 4°C (to reduce kinetic energy and promote ordered assembly) for 3–7 days.
-
Harvesting: Isolate block-like crystals while they are still solvated; mounting them immediately in paratone oil prevents lattice collapse if the structure is a solvate.
Data Analysis & Validation: Hirshfeld Surfaces
Standard X-ray diffraction gives atomic positions, but Hirshfeld Surface Analysis is required to visualize the volume and nature of the hydrogen bonding network. This technique partitions the crystal electron density to define a molecular boundary.
Interpreting the Surface
Generate Hirshfeld surfaces using software like CrystalExplorer.[5] Map the property
-
Red Spots: Indicate distances shorter than the sum of van der Waals radii. In bis(pyridyl) diol crystals, these represent the strong O-H···N hydrogen bonds.
-
White Regions: Contacts around the van der Waals sum.
-
Blue Regions: No close contacts.
Fingerprint Plots
The 2D fingerprint plot (di vs de) provides a quantitative summary of the network:
-
Spikes: Look for two sharp, symmetrical spikes pointing toward the bottom left of the plot.
-
Interpretation: These spikes correspond to the O-H···N interactions.
-
Validation: If the spikes are short or diffuse, the hydrogen bonding network is weak or disordered.
-
-
Central Region: A diffuse region in the center usually represents C-H···C (
-stacking) or H···H interactions.
Logic of Interaction
The following diagram illustrates how to validate if your crystal engineering strategy was successful based on interaction energies and geometry.
Figure 2: Validation logic for assessing hydrogen bond network strength.
Application: Pharmaceutical Co-crystals[6][7][8][9][10][11]
In drug development, bis(pyridyl) diols serve as excellent co-formers to improve the solubility of BCS Class II (low solubility) drugs containing carboxylic acid groups (e.g., Ibuprofen, Naproxen).
Mechanism: The drug's carboxylic acid (-COOH) acts as the donor, and the bis(pyridyl) diol's pyridine ring acts as the acceptor. This COOH···N heterosynthon disrupts the drug's stable homomeric packing, increasing the lattice energy and potentially enhancing dissolution rates.
Key Metric for Success:
When analyzing the co-crystal, the
-
If
: Salt formation is likely (Proton transfer). -
If
: Co-crystal formation (Neutral Hydrogen Bond) is likely. -
Bis(pyridyl) diols typically fall in the co-crystal range with carboxylic acid drugs.
References
-
Desiraju, G. R. (1995).[6] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311–2327. Link
-
Vishweshwar, P., et al. (2006). Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences, 95(3), 499–516. Link
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[5][7][8] CrystEngComm, 11, 19-32. Link
-
Aakeröy, C. B., et al. (2002). Hydrogen-bond assisted assembly of organic architectures from 2-aminopyrimidines and dicarboxylic acids. CrystEngComm, 4(88), 518-522. Link
-
Thakuria, R., et al. (2017).[9] Pharmaceutical cocrystals and poorly soluble drugs.[10][11][12][13][14][15] International Journal of Pharmaceutics, 530(1-2), 450-465. Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Engineering Supramolecular Systems with a Bis(pyridyl)azine Derivative and Different Hydrogen and Halogen Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions - Oreate AI Blog [oreateai.com]
- 6. researchgate.net [researchgate.net]
- 7. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. ijsrtjournal.com [ijsrtjournal.com]
- 14. mdpi.com [mdpi.com]
- 15. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
polymerization of pyridine-functionalized acetylenes
Application Note: Selective Polymerization of Pyridine-Functionalized Acetylenes
Abstract
Pyridine-functionalized polyacetylenes represent a unique class of conjugated polymers that bridge the gap between optoelectronics and biological interfaces. Unlike standard phenylacetylenes, the pyridine moiety introduces a basic nitrogen atom capable of protonation, quaternization, and metal coordination. This application note delineates two distinct polymerization pathways: (1) Transition-Metal Catalyzed Polymerization for stereoregular, neutral polymers, and (2) Spontaneous Zwitterionic Polymerization for water-soluble conjugated polyelectrolytes. We provide validated protocols for both, addressing the critical challenge of catalyst deactivation by the pyridine nitrogen.
Part 1: Strategic Pathway Selection
The choice of polymerization method dictates the final material properties. Researchers must select a pathway based on the desired solubility and application.
| Feature | Pathway A: Rh-Catalyzed | Pathway B: Spontaneous/Ionic |
| Mechanism | Coordination-Insertion (Metal-Mediated) | Nucleophilic Attack / Zwitterionic |
| Polymer Type | Neutral, Stereoregular (High cis) | Ionic Polyelectrolyte (Pyridinium salt) |
| Solubility | Organic Solvents (CHCl3, THF, Toluene) | Water, MeOH, DMSO, DMF |
| Conductivity | Semiconductor (Insulating state) | Ionic Conductor / Semiconductor |
| Primary Use | Helical structures, Chiral separation, Optics | Antimicrobial agents, Gene delivery, Sensors |
Part 2: Mechanism & Causality (The "Poisoning" Challenge)
The Challenge: In transition metal catalysis (Pathway A), the pyridine nitrogen is a strong
The Solution:
-
Steric Bulk: Use bulky ligands on the catalyst or substituents on the monomer to hinder N-coordination.
-
Solvent Polarity: Use polar solvents (e.g., alcohols) to solvate the nitrogen, reducing its nucleophilicity toward the metal.
-
Alternative Pathway: Bypass the metal entirely using Pathway B, utilizing the nitrogen's nucleophilicity to drive spontaneous polymerization upon alkylation.
Figure 1: Divergent mechanistic pathways. Pathway A requires preventing N-metal coordination, while Pathway B exploits N-activation.
Part 3: Detailed Experimental Protocols
Protocol A: Rhodium-Catalyzed Synthesis of Neutral Poly(2-ethynylpyridine)
Target: High molecular weight, stereoregular polymer for optical applications.
Reagents:
-
Monomer: 2-Ethynylpyridine (Purified by vacuum distillation; store at -20°C).
-
Catalyst:
(Norbornadiene rhodium(I) chloride dimer). -
Co-catalyst: Triethylamine (
) - Crucial for stabilizing the active species and preventing acid-induced degradation. -
Solvent: Toluene (Anhydrous).
Step-by-Step Workflow:
-
Catalyst Prep: In a glovebox or under
, dissolve (2.3 mg, 0.005 mmol) in Toluene (2.0 mL). -
Add Co-catalyst: Add
(0.1 mL). The solution may shift color (yellow to orange), indicating active species formation. -
Initiation: Add 2-ethynylpyridine (103 mg, 1.0 mmol) dropwise.
-
Note:
.
-
-
Propagation: Stir at 30°C for 2-4 hours .
-
Observation: The solution will turn deep red/dark brown, indicating conjugation length extension.
-
-
Termination & Purification:
-
Precipitate the polymer into a large excess of Hexane (non-solvent).
-
Filter and re-dissolve in
. -
Reprecipitate into Hexane to remove oligomers.
-
-
Drying: Vacuum dry at 40°C for 24 hours.
Validation Criteria:
-
Yield: >80%.
-
NMR (
): Disappearance of acetylenic proton ( ppm). Broad olefinic peak ( ppm). -
Stereochemistry: High cis content indicated by UV-Vis
nm (yellow/orange solid).
Protocol B: Spontaneous Ionic Polymerization (Metal-Free)
Target: Water-soluble conjugated polyelectrolyte for bio-applications.
Reagents:
-
Activator: Methyl Iodide (MeI) or Propargyl Bromide.
-
Solvent: No solvent (Bulk) or highly concentrated in Acetonitrile.
Step-by-Step Workflow:
-
Mixing: In a reaction vial, mix 2-ethynylpyridine (1.0 mmol) with Methyl Iodide (1.2 mmol).
-
Caution: Alkyl halides are toxic. Work in a fume hood.
-
-
Activation: The mixture will spontaneously warm up (exothermic quaternization).
-
Polymerization: Allow the mixture to stand at Room Temperature to 50°C for 24 hours.
-
Observation: The liquid mixture solidifies into a black/metallic-lustrous solid. No initiator is needed.[3]
-
-
Purification:
-
Dissolve the solid in Methanol or Water .
-
Precipitate into Acetone or Ethyl Acetate .
-
-
Isolation: Filter the black precipitate (hygroscopic). Store in a desiccator.
Validation Criteria:
-
Solubility: Soluble in water/methanol; insoluble in chloroform.
-
UV-Vis: Bathochromic shift (
nm) indicating extensive conjugation of the polyene backbone with pyridinium pendants. -
Structure: Poly(N-methyl-2-ethynylpyridinium iodide).
Part 4: Applications in Drug Development
The ionic polymers generated in Protocol B are particularly relevant for drug development due to their cationic nature and water solubility.
| Application Area | Mechanism of Action | Key Reference |
| Antimicrobial Agents | The cationic pyridinium pendants disrupt bacterial cell membranes (similar to quaternary ammonium salts), leading to cell lysis. | Gal et al. (2015) [1] |
| Gene Delivery Vectors | The positively charged polymer backbone complexes with negatively charged DNA/siRNA via electrostatic interaction, protecting genetic cargo during cellular uptake. | Subramanyam & Blumstein [2] |
| Bio-Sensors | Fluorescence quenching or enhancement occurs upon binding to specific biological analytes (e.g., proteins, ATP). | Tang et al.[8][9] (AIE principles) [3] |
Data Visualization: Solubility & Property Matrix
Figure 2: Property divergence based on synthesis protocol.
References
-
Gal, Y.-S., et al. (2015).[5] "Synthesis of Poly(2-Ethynylpyridinium Trifluoroacetate) by Spontaneous Polymerization." Molecular Crystals and Liquid Crystals.
-
Subramanyam, S., & Blumstein, A. (1991).[4] "Conjugated ionic polyacetylenes. 5. Spontaneous polymerization of 2-ethynylpyridine in a strong acid."[4][5][6][7] Macromolecules.
-
Masuda, T. (2007). "Substituted Polyacetylenes." Journal of Polymer Science Part A: Polymer Chemistry. (General reference for Rh-catalysis of substituted acetylenes).
-
Cheuk, K. K. L., Lam, J. W. Y., & Tang, B. Z. (2015). "Polymerization of Acetylenes." Encyclopedia of Polymeric Nanomaterials. (Reference for functional polyacetylenes).
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Alkynylation of 3-Acetylpyridine Precursors
Welcome to the technical support center for the alkynylation of 3-acetylpyridine precursors. As a key structural motif in numerous pharmaceutical agents, including the anti-osteoporosis drug risedronate sodium and the anticancer agent imatinib mesylate, the efficient synthesis of 3-alkynylpyridine derivatives is of paramount importance.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Sonogashira cross-coupling reaction—a cornerstone method for forming the critical C(sp²)-C(sp) bond between a pyridine ring and a terminal alkyne.
Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and offer validated protocols to help you maximize the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 3-alkynylpyridines, and why is it chosen?
The Sonogashira cross-coupling reaction is the most effective and widely used method for this transformation.[2][3][4] It involves the coupling of a terminal alkyne with an aryl halide (in this case, a 3-halopyridine) using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3][5] This reaction is favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and general reliability in forming C-C bonds, which is crucial in the late-stage functionalization of complex molecules.[6]
Q2: I'm getting a low or zero yield in my reaction. What are the most common culprits?
When a Sonogashira reaction fails, the issue typically lies with one of three areas: the catalyst system, the quality of the reagents, or the reaction conditions.[7][8]
-
Catalyst Inactivity: The Palladium(0) active species is sensitive to air and can decompose.[7] Ensure your catalyst is fresh or has been stored under an inert atmosphere.
-
Reagent Purity: Impurities in your 3-halopyridine, alkyne, or solvent can poison the catalyst. Ensure all reagents are pure and that solvents and amine bases are anhydrous and thoroughly degassed.[8]
-
Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and promote the decomposition of the Pd(0) catalyst.[7][9] It is critical to run the reaction under a nitrogen or argon atmosphere.
Q3: A black precipitate has formed in my reaction flask. What is it, and is the reaction salvageable?
The black precipitate is "palladium black," which results from the decomposition and agglomeration of the palladium catalyst.[7][8] Its formation signifies that the active Pd(0) catalyst has crashed out of the solution, rendering it inactive. This can be triggered by oxygen, impurities, or excessively high temperatures.[8] Once a significant amount of palladium black has formed, the catalytic cycle is arrested, and the reaction will likely not proceed to completion. The best course of action is to restart the reaction, focusing on rigorous degassing, using purified reagents, and optimizing the temperature.
Q4: My main byproduct is a dimer of my starting alkyne. How can I prevent this?
This byproduct results from the Glaser coupling (or Hay coupling), an oxidative homocoupling of the terminal alkyne.[10] This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[7][10] To minimize it:
-
Ensure Rigorous Degassing: Thoroughly de-gas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction to exclude oxygen.[9]
-
Employ a Copper-Free Protocol: Copper-free Sonogashira reactions are an excellent alternative to eliminate Glaser coupling. These protocols may require different ligands or reaction conditions to be effective.[3][7][9]
-
Use an Amine as the Solvent: Using the amine base (e.g., triethylamine or diisopropylamine) as the solvent can sometimes suppress homocoupling.[9]
Troubleshooting Guide: From Low Conversion to Catalyst Decomposition
Issue 1: Low or No Product Conversion
Low conversion is the most common challenge. A systematic approach is essential to diagnose the root cause. The following decision tree illustrates a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for low Sonogashira coupling yield.
In-Depth Analysis of Low Conversion Factors:
| Parameter | Potential Issue & Rationale | Recommended Action |
| 3-Halopyridine Substrate | The reactivity of the halide is critical. The general trend is I > Br >> Cl.[3][7] 3-Bromopyridine is common but may require heating, while 3-chloropyridine is often unreactive under standard conditions and requires specialized ligands. | If using 3-bromopyridine, try increasing the temperature to 80-100 °C.[2][11] If possible, switching to 3-iodopyridine will facilitate a much faster reaction, often at room temperature.[7] |
| Palladium Catalyst | The Pd(0) species can be oxidized if handled in air. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are more air-stable but require in-situ reduction. | Use a fresh batch of catalyst, especially for air-sensitive Pd(0) sources like Pd(PPh₃)₄. Store catalysts under an inert atmosphere.[7] |
| Copper (I) Co-catalyst | Copper(I) iodide can degrade over time, appearing yellowish or green instead of white/off-white. Its role is to form the copper acetylide, which then undergoes transmetalation with the palladium center.[5] | Use a fresh bottle of CuI.[7] |
| Base | An amine base (e.g., Et₃N, i-Pr₂NH) is required to deprotonate the terminal alkyne.[3][7] Insufficient base or the presence of moisture can stall the reaction. | Use at least 2 equivalents of a dry, degassed amine base. Using the amine as a co-solvent (e.g., THF/Et₃N 2:1) is often effective.[12] |
| Solvent | The solvent must be anhydrous and free of oxygen. Common choices include DMF, THF, and toluene.[2][6][11] Some solvents like THF have been anecdotally reported to promote palladium black formation.[8] | Use high-purity, anhydrous solvents that have been thoroughly degassed via sparging with nitrogen/argon or through freeze-pump-thaw cycles. |
Mechanistic Overview: The Sonogashira Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Causality Behind the Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 3-halopyridine. This is often the rate-limiting step, especially for less reactive bromides and chlorides.[11]
-
Deprotonation: Simultaneously, the amine base removes the acidic proton from the terminal alkyne. This step is facilitated by CuI.[5][13]
-
Transmetalation: The newly formed copper acetylide transfers its alkynyl group to the palladium(II) complex, replacing the halide. This is the key step where the two cycles intersect.[5]
-
Reductive Elimination: The palladium complex expels the final coupled product (the 3-alkynylpyridine) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13]
Validated Experimental Protocol
General Procedure for the Sonogashira Coupling of 3-Bromopyridine and Trimethylsilylacetylene
This protocol is adapted from established procedures for the synthesis of 3-ethynylpyridine, a direct precursor to 3-acetylpyridine.[1][14]
Materials:
-
3-Bromopyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Diisopropylamine (i-Pr₂NH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware (three-necked round-bottom flask, condenser, etc.)
Step-by-Step Methodology:
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.
-
Reagent Addition: To the flask, add 3-bromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.03-0.05 eq).
-
Inerting: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous diisopropylamine via syringe. The volume should be sufficient to create a stirrable slurry (e.g., ~5-10 mL per gram of 3-bromopyridine).
-
Alkyne Addition: Add trimethylsilylacetylene (1.1-1.2 eq) dropwise via syringe. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-40 °C) for 3-6 hours.[1] Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot with water and extracting with an organic solvent.
-
Workup: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation.
Note: This protocol provides the silyl-protected alkyne. The TMS group is typically removed by treatment with a mild base like K₂CO₃ in methanol to yield the terminal alkyne, 3-ethynylpyridine.[1][14]
References
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals. BenchChem.
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
Wikipedia. (2023). Alkynylation. In Wikipedia. [Link]
- BenchChem. (2025). A troubleshooting guide for Sonogashira coupling failures. BenchChem.
- BenchChem. (2025).
-
Ghorai, S., et al. (2018). Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines. ACS Catalysis. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Link]
-
Abdine, S., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
Harutyunyan, S. R., et al. (2015). Cu(I)-Catalyzed Alkynylation of Quinolones. Organic Letters. [Link]
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Technical Support Center: Recrystallization of C16H16N2O2 Compounds
Welcome to the technical support center for the purification of C16H16N2O2 compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization process. As compounds with the molecular formula C16H16N2O2 often possess moderate polarity and aromatic features due to their high degree of unsaturation, solvent selection is a critical, non-trivial step. This document provides a structured approach to solvent selection, troubleshooting, and protocol optimization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to ground your experimental approach in fundamental principles.
Q1: What is the primary goal of recrystallizing a C16H16N2O2 compound?
The primary goal is purification.[1][2] Recrystallization is a technique that separates a solid compound from its impurities based on differences in solubility.[3] The process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by gradual cooling.[4] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (the mother liquor).[3][5] For active pharmaceutical ingredients (APIs), this step is crucial for ensuring chemical purity and obtaining the correct crystalline form (polymorph), which can impact stability, dissolution, and bioavailability.[6]
Q2: What are the ideal properties of a recrystallization solvent for a compound with the formula C16H16N2O2?
An ideal solvent should meet several criteria[7][8]:
-
Differential Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[1][5] This is the most critical factor for achieving a good yield.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7][8]
-
Inertness: The solvent must not react chemically with the compound.[4][8]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5][9]
-
Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of the C16H16N2O2 compound to prevent the substance from melting and separating as an oil ("oiling out") instead of crystallizing.[7][9]
Q3: Where do I start with solvent selection? Single solvent or a binary (two-solvent) system?
Always begin by testing single solvents on a small scale.[10] A single-solvent recrystallization is simpler and avoids potential complications like miscible solvent ratios. If no single solvent provides the required differential solubility (i.e., the compound is either too soluble in the cold solvent or not soluble enough in the hot solvent), a binary solvent system should be employed.[9] This system consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[6][11] The two solvents must be miscible with each other.[9]
Q4: How does the "like dissolves like" rule apply to a C16H16N2O2 compound?
The "like dissolves like" principle states that substances with similar polarities are more likely to be soluble in one another.[5][7][10] A C16H16N2O2 compound contains nitrogen and oxygen atoms, which introduce polarity and the potential for hydrogen bonding.[12] However, it also has a significant C16H16 hydrocarbon backbone, which is nonpolar. This dual nature suggests that solvents of intermediate polarity are excellent starting points.[7]
-
Polar Solvents (e.g., Water, Methanol): May be suitable if the molecule has multiple hydrogen-bond-donating or -accepting groups. However, the large hydrocarbon portion may limit solubility.[12]
-
Intermediate Polarity Solvents (e.g., Ethanol, Acetone, Ethyl Acetate): Often provide the best balance, dissolving the compound when hot but allowing it to crystallize upon cooling.[5][7]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Are less likely to be effective as single solvents unless the N and O functional groups are sterically hindered or part of a very rigid, nonpolar structure. However, they are frequently used as the "poor" solvent in binary systems.[7][13]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during your experiment in a question-and-answer format.
Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[14][15] This typically happens for two main reasons: the melting point of your compound is lower than the boiling point of the solvent, or the solution is cooled too quickly, causing the compound to crash out of the supersaturated solution as a liquid.[16][17]
-
Solution 1: Reheat and Add More Solvent: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool much more slowly.[15][17] Insulating the flask can promote gradual cooling.
-
Solution 2: Change the Solvent System: If slow cooling doesn't work, the solvent's boiling point is likely too high. Select a solvent with a lower boiling point.[7] Alternatively, in a binary solvent system, you can add more of the "good" solvent to prevent premature precipitation.[17]
Q: No crystals have formed even after my solution has cooled. What should I do?
A: This is a common issue that usually indicates one of two things: too much solvent was used, or the solution is supersaturated.[10][15]
-
Solution 1: Reduce Solvent Volume: This is the most frequent cause.[15] Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again.[16] Be careful not to evaporate too much.
-
Solution 2: Induce Crystallization: If the solution is supersaturated, crystallization needs a nucleation point to begin.[15]
-
Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystals to form.[10][16]
-
Seed Crystals: Add a tiny crystal of the pure C16H16N2O2 compound (if available) to the solution. This provides a template for crystal growth.[6][10][16]
-
-
Solution 3: Further Cooling: If room temperature cooling is unsuccessful, place the flask in an ice-water bath to further decrease the compound's solubility.[14]
Q: My crystal yield is extremely low. What are the common causes and remedies?
A: A low yield suggests that a significant amount of your product was lost during the process.[16]
-
Cause 1: Too Much Solvent: Using an excessive amount of solvent will keep a large portion of your compound dissolved in the mother liquor even after cooling.[10][17]
-
Remedy: Always use the minimum amount of boiling solvent required to fully dissolve the solid.[10] If the mother liquor is still available, you can try to recover more product by evaporating some of the solvent and re-cooling.
-
-
Cause 2: Premature Crystallization: If the solution cools during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper or in the funnel, leading to significant loss.[14][18]
-
Cause 3: Inefficient Washing: Washing the collected crystals with solvent that is not ice-cold, or using too much washing solvent, will dissolve some of your purified product.[10]
-
Remedy: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[10]
-
Q: The recrystallized product is still impure. How can I improve the purity?
A: Impurities in the final product usually result from either rapid crystal formation or insufficient washing.
-
Cause 1: Rapid Crystallization: If the solution is cooled too quickly ("shock cooling"), impurities can become trapped within the crystal lattice.[16][18]
-
Cause 2: Adhering Mother Liquor: If the crystals are not washed properly after filtration, the mother liquor, which contains the dissolved impurities, will contaminate the final product upon drying.
-
Remedy: After collecting the crystals by vacuum filtration, wash them with a small amount of fresh, ice-cold solvent to rinse away the mother liquor.[10] A second recrystallization may be necessary for highly impure samples.
-
Section 3: Solvent Selection Workflow & Data
A systematic approach is key to identifying the optimal solvent or solvent system. The following workflow and data table will guide your selection process.
Solvent Selection Decision Workflow
Caption: Decision workflow for selecting a recrystallization solvent.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant @ 20°C) | Comments |
| Water | 100 | 80.4 | Excellent for polar compounds; crystals can be slow to dry.[7] |
| Ethanol (95%) | 78 | 24.3 (25°C) | Excellent, versatile solvent for compounds of intermediate polarity.[7] |
| Methanol | 65 | 33.6 | Good for polar compounds; lower boiling point makes it easy to remove.[7] |
| Acetone | 56 | 20.7 | Good general-purpose solvent, but its low boiling point can make it difficult to maintain a large temperature gradient.[7][19] |
| Ethyl Acetate | 77 | 6.0 | Excellent for compounds of intermediate to low polarity.[7] |
| Toluene | 111 | 2.4 | Good for aromatic and less polar compounds; high boiling point can be difficult to remove fully.[7] |
| Hexane | 69 | 1.9 | Good for nonpolar compounds; often used as the anti-solvent in a binary pair.[7] |
Section 4: Standard Recrystallization Protocol
This protocol outlines a general, seven-step procedure for recrystallizing a C16H16N2O2 compound after a suitable solvent has been identified.
1. Dissolve the Solute:
-
Place the crude C16H16N2O2 solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil (using a water bath or hot plate).
-
Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.[10] If insoluble impurities are present, they will not dissolve even with excess solvent.
2. Decolorize the Solution (If Necessary):
-
If the solution is colored by impurities, remove the flask from the heat source.
-
Allow it to cool slightly and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities. Avoid adding too much charcoal, as it can also adsorb your product and reduce yield.[16]
3. Filter Insoluble Impurities (Hot Filtration):
-
This step is only necessary if insoluble impurities or charcoal are present.
-
Pre-heat a stemless glass funnel and a clean Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.[14]
-
Wash the original flask and filter paper with a small amount of fresh, hot solvent to recover any remaining product.
4. Crystallize the Solute:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[10][18] Slow cooling is essential for forming large, pure crystals.[1]
-
Once the flask has reached room temperature, you can place it in an ice-water bath for 15-20 minutes to maximize the crystal yield.[14]
5. Collect and Wash the Crystals:
-
Set up a Büchner funnel with filter paper for vacuum filtration.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Pour the cold crystal slurry into the funnel and apply vacuum.
-
Wash the crystals with a minimal amount of ice-cold solvent to rinse away any adhering mother liquor.[10]
6. Dry the Crystals:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry.
-
Transfer the dried crystals to a pre-weighed watch glass and allow them to air-dry completely. For high-boiling point solvents, a vacuum oven may be necessary to remove all solvent traces.[5]
7. Verify Purity:
-
Once dry, determine the mass and calculate the percent recovery.
-
Assess the purity of the recrystallized product by measuring its melting point. A pure compound should have a sharp melting point range (typically < 2°C) that is elevated compared to the crude material.[18]
References
-
Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved February 15, 2026, from [Link]
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Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved February 15, 2026, from [Link]
-
recrystallization.pdf. (n.d.). Retrieved February 15, 2026, from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 15, 2026, from [Link]
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Recrystallization. --->. (n.d.). Retrieved February 15, 2026, from [Link]
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Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 15, 2026, from [Link]
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Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved February 15, 2026, from [Link]
-
Finding the best solvent for recrystallisation student sheet - Rsc.org. (2021, September). Retrieved February 15, 2026, from [Link]
-
Experiment 2: Recrystallization. (n.d.). Retrieved February 15, 2026, from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved February 15, 2026, from [Link]
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Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved February 15, 2026, from [Link]
-
Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). Retrieved February 15, 2026, from [Link]
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A Brief Review on Recrystallization of Clinically Important Drugs - international journal of pharmaceutical research. (n.d.). Retrieved February 15, 2026, from [Link]
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Recrystallization. (n.d.). Retrieved February 15, 2026, from [Link]
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PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved February 15, 2026, from [Link]
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Crystallization. (n.d.). Retrieved February 15, 2026, from [Link]
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Crystallization Solvents.pdf. (n.d.). Retrieved February 15, 2026, from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved February 15, 2026, from [Link]
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Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved February 15, 2026, from [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved February 15, 2026, from [Link]
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Solubilities Of Inorganic And Organic Compounds. (n.d.). Retrieved February 15, 2026, from [Link]
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Solubility of Organic Compounds. (2023, August 31). Retrieved February 15, 2026, from [Link]
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Classification of organic compounds By solubility. (n.d.). Retrieved February 15, 2026, from [Link]
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Solubilities Of Inorganic And Organic Compounds. (n.d.). Retrieved February 15, 2026, from [Link]
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Technical Support Center: Enhancing Enantioselectivity in Bis(pyridyl) Diol Synthesis
Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is designed for researchers, scientists, and drug development professionals dedicated to the stereoselective synthesis of bis(pyridyl) diols. Chiral bis(pyridyl) diols are crucial structural motifs in a variety of applications, including as privileged ligands in asymmetric catalysis and as key building blocks in the synthesis of complex pharmaceutical agents. Achieving high enantioselectivity in their synthesis can be a significant challenge, often plagued by issues of low yield and enantiomeric excess (ee).
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly Q&A format. Our goal is to equip you with the scientific rationale and practical steps necessary to overcome common hurdles and optimize your synthetic routes for maximal stereocontrol.
Troubleshooting Guide: Addressing Common Challenges in Bis(pyridyl) Diol Synthesis
This section directly addresses specific experimental issues you may encounter. Each problem is followed by an analysis of potential causes and actionable solutions grounded in established chemical principles.
Question 1: I am observing very low to no enantioselectivity in the reduction of my bis(pyridyl) diketone. What are the likely causes and how can I fix this?
Answer:
Low enantioselectivity is a common but surmountable issue. The root cause often lies in catalyst inhibition or suboptimal reaction conditions. The Lewis basic nitrogen atoms of the pyridine rings are notorious for coordinating to and deactivating metal catalysts, which is a primary challenge in the asymmetric synthesis of chiral pyridine derivatives.
Here’s a systematic approach to troubleshoot this problem:
Potential Cause 1: Catalyst Poisoning by Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center of your chiral catalyst (e.g., Ru, Rh, Ir), effectively poisoning it and preventing the formation of the desired chiral environment for stereoselective reduction.[1][2]
Solutions:
-
Protic Solvents: Switching to a protic solvent like methanol or isopropanol can be highly effective. The solvent can protonate the pyridine nitrogen, thereby diminishing its coordinating ability.[1]
-
Substrate Modification: If your synthetic route allows, consider converting the pyridine moieties to pyridinium salts by treatment with an acid. This blocks the nitrogen's lone pair and can dramatically improve catalyst performance. The protecting group can be removed in a subsequent step.[2]
-
Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading can sometimes compensate for partial deactivation.[1] However, this should be a last resort due to cost and potential for side reactions.
Potential Cause 2: Suboptimal Catalyst System
The choice of catalyst and ligand is paramount for achieving high enantioselectivity. A catalyst that is highly effective for simple aryl ketones may be inefficient for heteroaromatic substrates like bis(pyridyl) ketones.[3]
Solutions:
-
Catalyst Screening: A thorough screening of different classes of catalysts is recommended. Consider catalysts known to be effective for heteroaromatic ketones.
-
Noyori-type Catalysts: Ruthenium complexes with chiral diphosphine and diamine ligands (e.g., BINAP/DPEN) are powerful catalysts for asymmetric ketone hydrogenation.[4][5][6]
-
Corey-Bakshi-Shibata (CBS) Catalysts: Chiral oxazaborolidines are highly effective for the enantioselective reduction of a wide range of ketones.[7][8][9][10][11][12][13]
-
Biocatalysts: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) from various microorganisms can exhibit exquisite chemo-, regio-, and enantioselectivity for ketone reductions, often under mild, environmentally benign conditions.[8][14][15]
-
-
Ligand Tuning: For metal-based catalysts, the electronic and steric properties of the chiral ligand are critical. Even subtle changes to the ligand structure can have a profound impact on enantioselectivity. Consider screening a library of related ligands to find the optimal match for your substrate.
Potential Cause 3: Inappropriate Reaction Conditions
Temperature, pressure (for hydrogenations), and solvent can all significantly influence the stereochemical outcome of the reaction.
Solutions:
-
Temperature Optimization: Generally, lower reaction temperatures lead to higher enantioselectivity by favoring the transition state that leads to the major enantiomer. However, this is not a universal rule, and the optimal temperature should be determined experimentally.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. A screen of various aprotic and protic solvents is advisable.
-
Pressure Optimization (for Hydrogenation): The hydrogen pressure can affect both the reaction rate and enantioselectivity. A systematic optimization of this parameter is often necessary.
Question 2: My reaction is sluggish and gives a low yield of the desired bis(pyridyl) diol, even with increased catalyst loading. What's happening and what should I do?
Answer:
Low yield in conjunction with a slow reaction rate strongly suggests catalyst deactivation or inhibition. While catalyst poisoning by the pyridine nitrogen is a primary suspect, other factors could be at play.
Potential Cause 1: Impurities in Substrates or Reagents
Trace impurities in your bis(pyridyl) diketone starting material or reagents can act as potent catalyst poisons.
Solutions:
-
Purify Starting Materials: Ensure your bis(pyridyl) diketone is of high purity. Recrystallization or column chromatography may be necessary to remove any interfering impurities.
-
Use High-Purity Solvents and Reagents: Use anhydrous, degassed solvents, especially for reactions sensitive to air and moisture. Ensure all other reagents are of the highest available purity.
Potential Cause 2: Inefficient Catalyst Activation
Some catalyst precursors require an activation step to form the active catalytic species. Incomplete activation will result in a lower concentration of the active catalyst and, consequently, a slower reaction.
Solutions:
-
Review Activation Protocol: Carefully review the literature for the specific activation procedure for your chosen catalyst. Ensure that the conditions (e.g., temperature, time, presence of activators) are strictly followed.
-
In-situ Generation: For some catalysts, in-situ generation from stable precursors can be more reliable than using an isolated, and potentially less stable, active catalyst.
Potential Cause 3: Mass Transfer Limitations (for Heterogeneous Catalysis)
If you are using a heterogeneous catalyst (e.g., a supported metal catalyst), the reaction rate may be limited by the diffusion of reactants to the catalyst surface.
Solutions:
-
Increase Agitation: Ensure vigorous stirring to improve mass transfer.
-
Optimize Catalyst Particle Size: Smaller catalyst particles have a higher surface area-to-volume ratio, which can improve reaction rates.
-
Consider a Homogeneous Catalyst: If mass transfer limitations persist, switching to a homogeneous catalyst may be a viable option.
Frequently Asked Questions (FAQs)
This section addresses broader questions related to the enantioselective synthesis of bis(pyridyl) diols.
Q1: Which class of catalyst is generally best for the asymmetric reduction of bis(pyridyl) ketones: metal-based, organocatalysts, or biocatalysts?
A1: There is no single "best" class of catalyst, as the optimal choice is highly substrate-dependent. However, here is a general comparison to guide your selection:
| Catalyst Class | Advantages | Disadvantages | Best Suited For |
| Metal-Based Catalysts (e.g., Noyori, CBS) | High turnover numbers, broad substrate scope, well-established methods.[4][5][6][7][8][9][10][11][12][13] | Susceptible to poisoning by pyridine nitrogen, may require high pressures and temperatures, potential for heavy metal contamination of the product.[1][2] | A wide range of bis(pyridyl) diketones, especially when strategies to mitigate catalyst poisoning are employed. |
| Organocatalysts | Metal-free, generally less sensitive to air and moisture, can offer unique selectivity. | May require higher catalyst loadings, substrate scope can be narrower. | Specific substrates where metal-based catalysts have failed or when metal-free synthesis is a priority. |
| Biocatalysts (e.g., KREDs, ADHs) | Extremely high enantioselectivity, mild reaction conditions (aqueous media, room temperature), environmentally friendly.[8][14][15] | Substrate scope can be limited, may require specialized equipment (e.g., incubators), enzyme availability and cost can be a factor. | "Green" synthesis approaches, and for substrates that are challenging for traditional chemical catalysts. |
Q2: How do I choose the right chiral ligand for my metal-catalyzed reduction?
A2: Chiral ligand selection is a critical step and often requires empirical screening. However, some general principles can guide your choice:
-
Privileged Ligands: Start with well-established "privileged" ligands that have demonstrated broad utility in asymmetric catalysis, such as BINAP and its derivatives, or ligands based on chiral diamines like DPEN.
-
Electronic and Steric Tuning: The electronic and steric properties of the ligand should be matched to the substrate. For bis(pyridyl) ketones, ligands that create a well-defined and sterically demanding chiral pocket around the metal center are often successful.
-
Ligand Libraries: If available, screening a library of structurally related ligands can be a highly effective way to identify the optimal ligand for your specific transformation.
Q3: What is the best way to determine the enantiomeric excess (ee) of my bis(pyridyl) diol product?
A3: The most common and reliable method for determining the ee of chiral molecules is chiral High-Performance Liquid Chromatography (HPLC) .[16]
-
Column Selection: A variety of chiral stationary phases (CSPs) are commercially available. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of a wide range of enantiomers.
-
Method Development: Method development typically involves screening different mobile phases (e.g., mixtures of hexane and isopropanol for normal phase, or acetonitrile and water/buffer for reversed phase) to achieve baseline separation of the two enantiomers.
-
Detection: A UV detector is typically used for the analysis of aromatic compounds like bis(pyridyl) diols.
Other techniques that can be used include:
-
Chiral Gas Chromatography (GC): If the diol is sufficiently volatile or can be derivatized to a volatile compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This method can be used to differentiate the signals of the two enantiomers in the NMR spectrum.
Q4: Can I use a single reduction step to selectively produce a meso-diol or a racemic mixture of a single diastereomer from a bis(pyridyl) diketone?
A4: Yes, this is possible through diastereoselective reduction. By carefully selecting the reducing agent and reaction conditions, it is often possible to control the relative stereochemistry of the two newly formed stereocenters. For example, using a bulky reducing agent may favor the formation of the anti-diol, while a chelating reducing agent might favor the syn-diol. A thorough literature search for diastereoselective reductions of 1,2- or 1,3-diketones can provide valuable starting points for your specific system.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: General Procedure for Catalyst Screening in the Asymmetric Reduction of a Bis(pyridyl) Diketone
This protocol outlines a parallel screening approach to efficiently evaluate different catalysts for your reaction.
Materials:
-
Bis(pyridyl) diketone substrate
-
A selection of chiral catalysts (e.g., a Noyori-type catalyst, a CBS catalyst, and a ketoreductase)
-
Anhydrous solvents (e.g., isopropanol, methanol, toluene, THF)
-
Inert gas supply (e.g., argon or nitrogen)
-
Reaction vials with stir bars
-
HPLC with a chiral column for ee analysis
Procedure:
-
Preparation: In an inert atmosphere glovebox, prepare stock solutions of your bis(pyridyl) diketone substrate in a suitable anhydrous solvent.
-
Catalyst Dispensing: In separate, labeled reaction vials, add the appropriate amount of each catalyst to be screened (typically 1-5 mol%).
-
Reaction Initiation: To each vial, add the stock solution of the substrate. If required by the catalyst, add any necessary co-reagents or activators.
-
Reaction Conditions:
-
For Noyori-type hydrogenations , seal the vials in a high-pressure reactor, purge with hydrogen gas, and pressurize to the desired pressure (e.g., 10-50 atm). Stir at the desired temperature (e.g., room temperature to 80 °C).
-
For CBS reductions , cool the vials to the desired temperature (e.g., -78 °C to room temperature) and add the borane reducing agent (e.g., BH₃·THF) dropwise.
-
For biocatalytic reductions , add the ketoreductase to a buffered aqueous solution of the substrate, along with any necessary cofactors (e.g., NADPH) and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase). Shake or stir at the optimal temperature for the enzyme (e.g., 30 °C).
-
-
Monitoring and Quenching: Monitor the progress of each reaction by TLC or a rapid LC-MS analysis. Once the reaction is complete, quench the reaction appropriately (e.g., by carefully adding methanol for borane reductions, or by solvent extraction for enzymatic reactions).
-
Analysis: Analyze the crude reaction mixture from each vial by chiral HPLC to determine the conversion and enantiomeric excess.
Protocol 2: Chiral HPLC Method Development for Bis(pyridyl) Diol Analysis
This protocol provides a starting point for developing a chiral HPLC method to determine the ee of your product.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
A selection of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA)
Initial Screening Conditions:
-
Mobile Phase A (Normal Phase): 90:10 Hexane:Isopropanol
-
Mobile Phase B (Normal Phase): 80:20 Hexane:Isopropanol
-
Mobile Phase C (Reversed Phase): 70:30 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Choose a wavelength where your compound has strong absorbance (e.g., 254 nm).
Procedure:
-
Sample Preparation: Prepare a dilute solution of your bis(pyridyl) diol product in the mobile phase. Also, prepare a sample of the racemic diol (if available) to confirm the identity of the enantiomer peaks.
-
Screening: Inject the sample onto each chiral column using each of the initial mobile phases.
-
Optimization: If partial separation is observed, optimize the mobile phase composition to improve the resolution between the enantiomer peaks. This may involve adjusting the ratio of the strong and weak solvents or adding a small amount of an additive (e.g., trifluoroacetic acid for basic analytes in reversed phase).
-
Quantification: Once baseline separation is achieved, integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Mechanism of Catalyst Poisoning by Pyridine
Caption: The competitive binding of pyridine to the catalyst active site.
References
- Chen, F., et al. (2024).
-
Wikipedia. (2024). Enantioselective reduction of ketones. [Link]
-
ResearchGate. (n.d.). Optimization of the Other Reaction Conditions a. [Link]
- Zhang, Z., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters.
- Vasudevan, V., et al. (2024). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. Thieme.
- Yoo, K. S., et al. (2018).
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
-
NROChemistry. (n.d.). Noyori Hydrogenation. [Link]
-
ChemCatBio. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
- ResearchGate. (2025). Biocatalytic Noncanonical Enantioconvergent Synthesis of Vicinal Diols.
- Patel, R. N. (2006). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates.
- SciSpace. (n.d.).
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. [Link]
- BIOTRANS. (2023).
-
Energy Sustainability Directory. (2025). Catalyst Poisoning Mitigation. [Link]
- Zhang, W., et al. (2023).
- Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
-
Catalyst Poisoning. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
- Glorius, F., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC.
- MDPI. (2024). Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone.
-
Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction. [Link]
- ResearchGate. (n.d.). Chiral PyBisulidine used as ligands for the asymmetric Henry reaction.
-
SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. [Link]
- University of Toronto. (n.d.). Enantioselective Reduction of Ketones.
- PMC. (2018).
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
- Ohkuma, T., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC.
- MDPI. (2019). Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex.
- Kanto Kagaku. (n.d.).
-
YouTube. (2020). Corey-Bakshi-Shibata (CBS) Reduction. [Link]
- Organic Reactions. (2002). Enantioselective Reduction of Ketones.
- MDPI. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs.
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
Sources
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Validation & Comparative
Comprehensive Guide to 1H NMR Analysis of 2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol
Topic: 1H NMR Spectrum Analysis of 2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The characterization of 2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol presents a unique analytical challenge due to its amphiphilic nature, internal alkyne symmetry, and the presence of two chiral centers (C2 and C5). This molecule—often utilized as a rigid linker in Metal-Organic Frameworks (MOFs) or as a pharmaceutical intermediate—requires a strategic approach to NMR solvent selection to resolve its potential diastereomers (meso vs. racemic ) and accurately assign the pyridine ring protons.
This guide moves beyond basic peak listing to compare Solvent Performance and Field Strength effects, providing a self-validating protocol for precise structural confirmation.
Part 1: Strategic Comparison – Solvent System Performance
The choice of solvent is the single most critical variable in the analysis of this alkyne diol. The presence of both basic pyridine nitrogens and acidic hydroxyl groups creates significant solvent-solute interaction variability.
Comparative Matrix: Solvent Efficacy
| Feature | DMSO-d6 (Recommended) | CDCl3 (Common) | Methanol-d4 (Specialized) |
| Solubility | Excellent (Dissolves polar diol & aromatics) | Moderate (May require warming; aggregation risk) | Good |
| OH Signal Visibility | High (Sharp singlets; coupling often visible) | Low (Broad/Invisible due to exchange) | None (Exchanges with OD) |
| Diastereomer Resolution | High (Distinct methyl singlets often resolved) | Low (Signals often overlap) | Moderate |
| Pyridine Shift Dispersion | Excellent (H-bonding deshields N-adjacent protons) | Good (Standard shifts) | Moderate |
| Water Interference | High (HDO peak at 3.33 ppm may obscure alkyne satellites) | Low (H2O at 1.56 ppm usually distinct) | High (HDO at 4.87 ppm) |
Expert Insight:
-
Why DMSO-d6? It is the "Gold Standard" for this molecule. The sulfoxide oxygens accept hydrogen bonds from the diol -OH groups, "locking" them in place. This slows down proton exchange, resulting in sharp OH signals (typically 6.0–7.0 ppm) and preventing the broadening of adjacent aliphatic signals.
-
The CDCl3 Trap: In chloroform, the OH protons often undergo rapid exchange or intramolecular H-bonding to the pyridine nitrogen, leading to broad, wandering baselines that can be mistaken for impurities.
Part 2: Technical Deep Dive & Spectral Assignment
1. Structural Logic & Symmetry
The molecule is symmetric around the central alkyne bond.
-
Formula: (3-Py)(CH3)(OH)C–C≡C–C(OH)(CH3)(3-Py)
-
Symmetry: The spectrum will show one set of signals for the chemically equivalent halves.
-
Stereochemistry: The molecule possesses two chiral centers. Synthetic samples are typically a mixture of:
-
Meso (RS): Internally compensated.
-
Racemic (RR/SS): Enantiomeric pair.
-
Result: In high-resolution NMR (≥400 MHz), you may observe signal doubling , particularly in the methyl region (e.g., two singlets separated by <0.05 ppm).
-
2. Anticipated Chemical Shifts (DMSO-d6)
| Proton Type | Assignment | Multiplicity | Approx.[1][2] Shift (δ ppm) | Mechanistic Cause |
| Pyridine H2 | Ar-H (between N & C-Link) | Singlet (broad) | 8.60 – 8.80 | Most deshielded; adjacent to electronegative N and quaternary C. |
| Pyridine H6 | Ar-H (adj. to N) | Doublet (d) | 8.45 – 8.55 | Deshielded by N; couples with H5. |
| Pyridine H4 | Ar-H (para to N) | Doublet of Doublets (dt/d) | 7.80 – 8.00 | Shielded relative to H2/H6; couples with H5. |
| Pyridine H5 | Ar-H (meta to N) | DD / Multiplet | 7.30 – 7.45 | Most shielded aromatic proton. |
| Hydroxyl | -OH | Singlet (sharp in DMSO) | 6.20 – 6.80 | H-bonding to solvent; deshielded by aromatic ring current. |
| Methyl | -CH3 | Singlet | 1.70 – 1.90 | Deshielded by OH and Aromatic ring; quaternary attachment. |
Part 3: Visualization of Assignment Logic
The following diagram illustrates the logical flow for assigning the aromatic region, which is often the most confusing part due to second-order coupling effects.
Caption: Logic flow for assigning the 3-substituted pyridine ring protons based on chemical shift and multiplicity.
Part 4: Experimental Protocol (Self-Validating)
This protocol ensures reproducibility and minimizes artifacts like water suppression or aggregation.
Reagents:
-
Sample: ~5-10 mg of 2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol.
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (optional internal standard).
-
Tube: 5mm high-precision NMR tube.
Step-by-Step Workflow:
-
Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6.
-
Critical Step: Ensure the sample is fully dissolved. If the solution is cloudy, sonicate for 30 seconds. Pyridine diols can form intermolecular H-bonded aggregates that broaden peaks.
-
-
Acquisition Parameters (Standard 400/600 MHz):
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: Quaternary carbons and isolated protons (like Pyridine H2) have long T1 relaxation times. A short D1 will suppress the integration of H2 and the Methyls relative to other signals.
-
-
Scans: 16 - 64 scans (depending on concentration).
-
Temperature: 298 K (25°C).
-
-
Processing:
-
Phasing: Manual phasing is required for the OH region.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein) to flatten the region between 5-9 ppm.
-
-
Validation Check (The "Self-Check"):
-
Integration Ratio: Normalize the Methyl singlet (at ~1.8 ppm) to 6.00 .
-
Check: The Pyridine region should integrate to 2:2:2:2 (Total 8H). The OH should integrate to 2.00 .
-
Failure Mode: If OH is < 2.0, the sample is wet (proton exchange). If Methyls are split, you have separated diastereomers.
-
Part 5: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard reference for pyridine chemical shifts and coupling constants).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. Link
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[4] Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. Link
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Introduction: The Architectural Significance of Pyridine-Alkyne-Diol Supramolecular Assemblies
An In-Depth Technical Guide to the X-ray Diffraction Analysis of Pyridine-Alkyne-Diol Cocrystals: A Comparative Approach
In the realm of crystal engineering and pharmaceutical science, the non-covalent assembly of molecules into well-defined, crystalline architectures is of paramount importance. Pyridine-alkyne-diol cocrystals represent a fascinating class of materials where specific and directional intermolecular interactions govern the formation of robust, three-dimensional lattices. These systems are of significant interest to drug development professionals for their potential to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.[1]
The constituent molecules each play a critical role:
-
Pyridine: The nitrogen atom acts as a potent hydrogen-bond acceptor.[2][3]
-
Alkyne: This rigid, linear functional group often participates in π-π stacking interactions and influences the overall molecular packing.[4]
-
Diol: The hydroxyl groups are strong hydrogen-bond donors, capable of forming intricate networks.[5][6]
The synergy between these functional groups, primarily through strong N(pyridine)···H-O(diol) hydrogen bonds, leads to highly ordered structures.[7][8] To fully understand and engineer these materials, a precise and unambiguous determination of their atomic arrangement is not just beneficial—it is essential. X-ray Diffraction (XRD) stands as the definitive, gold-standard technique for this purpose, providing unparalleled insight into the solid state.[9][10]
This guide provides a comprehensive overview of the X-ray diffraction analysis of pyridine-alkyne-diol crystals. It details the experimental workflow, explains the interpretation of crystallographic data with a focus on key intermolecular interactions, and critically compares XRD with complementary analytical and computational techniques.
Part 1: The Experimental Workflow: From Crystal to Structure
The journey from a synthesized crystalline powder to a fully refined 3D molecular structure is a systematic process. The choice between Single-Crystal XRD (SCXRD) and Powder XRD (PXRD) depends entirely on the objective. SCXRD is employed to solve a novel crystal structure with atomic precision, while PXRD is used to analyze the bulk properties of a sample, such as phase purity, polymorphism, and for quality control.[10][11]
Detailed Protocol: Single-Crystal X-ray Diffraction (SCXRD)
The following protocol outlines the necessary steps for determining the crystal structure of a novel pyridine-alkyne-diol compound.
1. Crystal Selection and Mounting:
-
Rationale: The quality of the final structure is critically dependent on the quality of the single crystal used. A perfect crystal is a single, continuous lattice with no major defects.
-
Procedure:
-
Under a high-magnification microscope, select a crystal with sharp edges, smooth faces, and no visible cracks or inclusions. Ideal dimensions are typically between 0.1 and 0.3 mm.
-
Carefully pick up the selected crystal using a MiTeGen™ loop or a thin glass fiber coated with a minimal amount of paratone oil or cryo-protectant.[12]
-
Mount the loop onto a goniometer head.
-
2. Data Collection:
-
Rationale: The crystal is rotated in a monochromatic X-ray beam, and the diffracted X-rays are collected on a detector. Collecting a complete, highly redundant dataset is crucial for accurate structure determination.[12]
-
Procedure:
-
Mount the goniometer head onto the diffractometer.[13]
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream. This is a critical step that minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a higher quality dataset.[13]
-
Perform an initial unit cell determination from a few preliminary frames. This will determine the crystal system and lattice parameters.[13]
-
Based on the unit cell and crystal symmetry (Laue class), devise a data collection strategy. Modern diffractometers automate this process to ensure complete data with high redundancy.[12]
-
Execute the data collection run. This can take several hours, during which thousands of diffraction images are recorded at various crystal orientations.[9]
-
3. Data Reduction and Structure Solution:
-
Rationale: The raw diffraction images are processed to extract the intensities of each reflection, which are then used to determine the positions of the atoms in the unit cell.
-
Procedure:
-
Integration: The raw images are processed to determine the position and intensity of each diffraction spot.[13]
-
Scaling and Absorption Correction: The intensities are scaled and corrected for experimental factors, most importantly absorption of X-rays by the crystal itself.
-
Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined. This defines the symmetry operations within the crystal.
-
Structure Solution: Using direct methods or Patterson methods (software like SHELXT is common), an initial model of the electron density, and thus the atomic positions, is generated.[12]
-
4. Structure Refinement:
-
Rationale: The initial atomic model is refined against the experimental data to achieve the best possible fit.
-
Procedure:
-
Using a program like SHELXL, the atomic coordinates, thermal parameters, and site occupancies are adjusted in a least-squares refinement process.[12]
-
Hydrogen atoms are typically located in the difference Fourier map and refined, or they are placed in calculated positions.
-
The refinement is monitored using figures of merit like R1 and wR2, which should be as low as possible for a good model. A final, validated model produces a Crystallographic Information File (CIF).
-
Part 2: Interpreting the Data: A Focus on Supramolecular Interactions
The refined crystal structure provides a wealth of information. For pyridine-alkyne-diol systems, the most crucial insights relate to the intermolecular forces that build the crystal lattice.
| Parameter | Typical Value/Information | Significance |
| Crystal System | Triclinic, Monoclinic, Orthorhombic, etc. | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P-1, P2₁/c, Pbca | Provides detailed symmetry information, including the presence of inversion centers, screw axes, or glide planes. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | e.g., a = 8.5 Å, b = 12.1 Å, c = 9.3 Å | Defines the size and shape of the repeating unit of the crystal. |
| Z | Integer (e.g., 2, 4) | The number of molecules in the unit cell. |
| R1 / wR2 | < 0.05 / < 0.10 for good structures | Figures of merit indicating the quality of the fit between the crystallographic model and the experimental data. |
| Hydrogen Bond Distances (D-H···A) | N···O: ~2.7-3.0 Å; O···O: ~2.6-2.9 Å | Shorter distances indicate stronger bonds. These are the primary interactions driving cocrystal formation.[7][14] |
| Hydrogen Bond Angles (D-H···A) | > 150° | Angles closer to 180° indicate stronger, more linear hydrogen bonds. |
| π-π Stacking Distance | ~3.3-3.8 Å | Centroid-to-centroid distance between pyridine rings, indicating stabilizing stacking interactions.[15] |
Table 1. Key crystallographic parameters and their significance in the analysis of pyridine-alkyne-diol cocrystals.
The primary interaction is almost invariably the hydrogen bond between the diol's hydroxyl proton and the pyridine nitrogen. The geometry of this bond is a key determinant of the overall structure. Additional O-H···O hydrogen bonds between diol molecules often create extended chains or sheets, which are then cross-linked by the pyridine moieties.[16]
Part 3: Comparative Analysis: A Multi-Technique Perspective
While XRD provides the definitive structure, a comprehensive understanding requires integrating data from other techniques. Each method offers a different piece of the puzzle, and their combined application provides a self-validating system.
Powder XRD (PXRD): The Bridge from Single Crystal to Bulk Material
Once a structure is solved by SCXRD, a theoretical powder pattern can be calculated. Comparing this to the experimental PXRD pattern of a bulk sample is crucial.
-
Performance Comparison:
-
SCXRD: Provides the exact 3D atomic arrangement, bond lengths, and angles of a single, perfect crystal. It is a structure solution technique.[10]
-
PXRD: Provides a fingerprint of the crystalline phases present in a bulk powder sample. It is primarily a phase identification and quantification technique.[11][17]
-
-
Causality: A perfect match between the simulated and experimental powder patterns confirms that the single crystal structure is representative of the bulk material. Discrepancies may indicate the presence of impurities, a different polymorph, or an incorrect structure solution.[18][19] This comparison is a critical validation step in pharmaceutical development.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool that maps the intermolecular contacts in a crystal.[15] It uses the CIF file from the SCXRD experiment as input.
-
Methodology: The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined at the point where the electron contribution from the molecule is equal to the contribution from all other molecules.
-
Data Presentation: The surface can be mapped with properties like dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red. This provides an immediate visual representation of important interactions like hydrogen bonds.[20]
-
Fingerprint Plots: These 2D histograms summarize all the intermolecular contacts, quantifying the percentage of the Hirshfeld surface involved in each type of contact (e.g., O···H, H···H, C···H). For pyridine-alkyne-diol crystals, a large contribution from O···H contacts is expected, quantitatively confirming the dominance of hydrogen bonding.[21][22]
Complementary Spectroscopic and Thermal Techniques
| Technique | Information Provided | Comparison/Synergy with XRD |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information on vibrational modes of functional groups.[23] | The formation of the strong N···H-O hydrogen bond in the cocrystal causes a significant broadening and red-shift of the O-H stretching band compared to the pure diol. This provides direct spectroscopic evidence that corroborates the H-bond geometry seen in the XRD structure.[14] |
| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample as a function of temperature.[24] | DSC can detect melting points, crystallization events, and solid-solid phase transitions (polymorphism). While XRD provides the static structure of a single form, DSC reveals the thermal behavior and relative stability of different forms, which is critical for drug development. |
| Solid-State NMR (ssNMR) | Provides information about the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N). | For complex cases or when single crystals are unavailable, ssNMR can provide valuable constraints on the number of unique molecules in the asymmetric unit and probe the nature of hydrogen bonding.[25][26] |
Table 2. Comparison of XRD with complementary analytical techniques.
Conclusion
The structural characterization of pyridine-alkyne-diol crystals is a multi-faceted process where X-ray Diffraction serves as the central, indispensable technique. Single-crystal XRD provides the ultimate structural truth, revealing the precise atomic architecture and the intricate network of hydrogen bonds and other non-covalent interactions that define the material. This foundational data is then validated and contextualized for bulk materials using Powder XRD.
However, for a truly comprehensive understanding demanded by modern materials science and drug development, an integrated approach is paramount. Computational methods like Hirshfeld surface analysis offer a quantitative and visual breakdown of the very interactions solved by XRD. Concurrently, techniques like FTIR and DSC provide complementary experimental evidence, corroborating the structural model and elucidating the material's dynamic behavior. By skillfully combining these methods, researchers can move beyond a simple picture of a molecule to a deep, functional understanding of the crystalline state.
References
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ResearchGate. (n.d.). Experimental setup for high-pressure single crystal diffraction at... [Diagram]. Retrieved from researchgate.net. URL: [Link]
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Naghiyev, F. F., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1184–1189. URL: [Link]
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ResearchGate. (n.d.). Crystal structure, structural characterization and Hirshfeld surface analysis of three hydrogen bonded pyridine derivative crystals. Retrieved from researchgate.net. URL: [Link]
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Gaber, M., et al. (2021). Synthesis, Crystallographic Structure, Hirshfeld Surface Analysis, Drug-likeness Properties and Molecular Docking Studies of New Oxime-pyridine Compounds. Acta Chimica Slovenica, 68(1), 88-101. URL: [Link]
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European Synchrotron Radiation Facility. (n.d.). Mechanochemical synthesis of pharmaceutical cocrystals monitored by real-time in situ powder X-ray diffraction. Retrieved from esrf.fr. URL: [Link]
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Reiss, E., et al. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry, 6, 42. URL: [Link]
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Reiss, E., et al. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry, 6, 42. URL: [Link]
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Minor, W., et al. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 859–866. URL: [Link]
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Naghiyev, F. F., et al. (2023). Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1042–1047. URL: [Link]
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SERC, Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from serc.carleton.edu. URL: [Link]
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IUCr Journals. (2017). Acemetacin cocrystal structures by powder X-ray diffraction. Retrieved from journals.iucr.org. URL: [Link]
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Jebli, M., et al. (2015). Synthesis, structure and Hirshfeld surface analysis, vibrational and DFT investigation of (4-pyridine carboxylic acid) tetrachlorocuprate(II) monohydrate. Journal of Chemical Sciences, 127(1), 123-132. URL: [Link]
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Louer, D., et al. (2019). Using synchrotron high-resolution powder X-ray diffraction for the structure determination of a new cocrystal formed by two active principle ingredients. IUCrData, 4(1), x182041. URL: [Link]
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Gavan, P. T., et al. (2015). Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture. Drug Development and Industrial Pharmacy, 41(11), 1885-1893. URL: [Link]
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ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Presentation]. Retrieved from neutron.ornl.gov. URL: [Link]
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Blagoveshchensky, D. I., et al. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Crystals, 13(4), 648. URL: [Link]
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MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. Retrieved from chemistry.mit.edu. URL: [Link]
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Patsnap. (2025). FTIR vs XRD: Which is Superior for Crystal Structure? Retrieved from patsnap.com. URL: [Link]
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ResearchGate. (n.d.). Gem-Diol and Hemiacetal Forms in Formyl Pyridine and Vitamin-B6-Related Compounds: Solid-State NMR and Single-Crystal X-Ray Diffraction Studies. Retrieved from researchgate.net. URL: [Link]
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Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from creative-biostructure.com. URL: [Link]
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Rocky Mountain Labs. (2023). Difference between XPS analysis and XRD analysis. Retrieved from rockymountainlabs.com. URL: [Link]
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MDPI. (2025). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved from mdpi.com. URL: [Link]
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Atis, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1891–1900. URL: [Link]
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ACS Publications. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. Retrieved from pubs.acs.org. URL: [Link]
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Hoffmann, R. (1968). Hydrogen Bonding in Pyridine. Retrieved from roaldhoffmann.com. URL: [Link]
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Ibrahim, Y., et al. (2007). Hydrogen bonding interactions of pyridine*+ with water: stepwise solvation of distonic cations. The Journal of Physical Chemistry A, 111(6), 1006-14. URL: [Link]
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Khan Academy. (n.d.). Hydrogen bonding. Retrieved from khanacademy.org. URL: [Link]
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MDPI. (2022). Pyridine-Based Three-Ring Bent-Shape Supramolecular Hydrogen Bond-Induced Liquid Crystalline Complexes: Preparation and Density Functional Theory Investigation. Retrieved from mdpi.com. URL: [Link]
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Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from lanl.gov. URL: [Link]
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ACS Figshare. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N‑Oxides and Chalcogenodiazoles: An X‑ray Diffraction and Solid-State NMR Investigation. Retrieved from figshare.com. URL: [Link]
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ResearchGate. (n.d.). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. Retrieved from researchgate.net. URL: [Link]
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A Researcher's Guide to Elemental Analysis Standards for C16H16N2O2
For researchers, scientists, and drug development professionals, establishing the empirical formula of a novel or synthesized compound is a foundational step in its characterization. Elemental analysis provides the percentage composition of elements like carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) within a molecule. This guide offers an in-depth comparison of standards and methodologies for the elemental analysis of compounds with the molecular formula C16H16N2O2, providing the necessary experimental data and theoretical grounding to ensure accurate and reliable results.
The molecular formula C16H16N2O2 corresponds to a molecular weight of 268.31 g/mol and can represent various isomers. Two notable examples include N,N'-Bis(salicylidene)ethylenediamine (Salen), a chelating agent[1][2], and Lysergic acid, an ergoline alkaloid[3]. Regardless of the specific isomer, the theoretical elemental composition remains the same and serves as the benchmark for experimental validation.
Theoretical Elemental Composition of C16H16N2O2
Before embarking on experimental analysis, it is crucial to calculate the theoretical elemental percentages based on the molecular formula and atomic weights of the constituent elements.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 16 | 192.176 | 71.65 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 6.01 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 10.44 |
| Oxygen | O | 15.999 | 2 | 31.998 | 11.92 |
| Total | 268.316 | 100.00 |
The primary goal of elemental analysis is to experimentally verify these theoretical percentages. A close correlation between the experimental and calculated values provides strong evidence for the compound's purity and elemental composition.
The Gold Standard: Combustion Analysis
The most prevalent method for determining the elemental composition of organic compounds is combustion analysis.[4][5] This technique involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace with an excess of oxygen. The combustion products, primarily carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are then separated and quantified by various detectors.
The general workflow of a modern CHN/O elemental analyzer is as follows:
Caption: Workflow of a typical CHN combustion analyzer.
Selecting the Right Elemental Analysis Standards
While a certified reference material (CRM) specifically for C16H16N2O2 may not be readily available, accurate calibration of the elemental analyzer is paramount. This is achieved using well-characterized, pure organic compounds with known elemental compositions. The choice of standard is critical and should ideally have an elemental composition similar to the analyte of interest.
Comparison of Suitable Commercially Available Standards
| Standard | Molecular Formula | %C | %H | %N | Key Features |
| Acetanilide | C8H9NO | 71.09 | 6.71 | 10.36 | Commonly used, stable solid. |
| Atropine | C17H23NO3 | 70.56 | 8.01 | 4.84 | High carbon and hydrogen content. |
| Sulphanilamide | C6H8N2O2S | 41.85 | 4.68 | 16.27 | Contains sulfur, useful for CHNS analysis. |
| EDTA | C10H16N2O8 | 41.10 | 5.52 | 9.59 | A good standard for nitrogen and oxygen. |
| Phenylalanine | C9H11NO2 | 65.44 | 6.71 | 8.48 | An amino acid standard, readily available in high purity. |
Note: The selection of the standard should be based on the elements being analyzed. For a C, H, N, O analysis of C16H16N2O2, a standard with a similar high carbon content like Acetanilide or Phenylalanine would be a suitable choice. It is best practice to use a standard that brackets the expected elemental percentages of the sample.
Experimental Protocol: Elemental Analysis of C16H16N2O2
The following is a generalized protocol for the elemental analysis of a C16H16N2O2 sample using a modern combustion analyzer.
-
Instrument Calibration:
-
Select a suitable certified reference material (e.g., Acetanilide).
-
Accurately weigh 1-2 mg of the standard into a tin capsule.
-
Analyze a series of standards to generate a calibration curve. The instrument software will use this to correlate the detector response to the elemental mass.
-
-
Sample Preparation:
-
Ensure the C16H16N2O2 sample is homogenous and dry.
-
Accurately weigh 1-2 mg of the sample into a tin capsule.
-
Record the exact weight for later calculations.
-
-
Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The sample will be dropped into the combustion furnace.
-
The resulting gases are passed through a reduction tube and then separated by a gas chromatography column before being detected by a thermal conductivity detector.[6]
-
-
Data Processing:
-
The instrument's software will integrate the peaks corresponding to CO2, H2O, and N2.
-
Using the calibration curve, the software calculates the mass of each element in the sample.
-
The final result is presented as the weight percentage of each element.
-
Interpreting the Results and Ensuring Trustworthiness
The trustworthiness of elemental analysis data hinges on its proximity to the theoretical values. For most peer-reviewed publications, an acceptable deviation is within ±0.4% of the calculated value.[7][8]
Caption: Decision tree for validating elemental analysis results.
If the experimental results fall outside this range, it may indicate:
-
Sample Impurity: The presence of residual solvents, starting materials, or byproducts.
-
Incomplete Combustion: Issues with the instrument's furnace or oxygen supply.
-
Incorrect Calibration: An improperly prepared or degraded standard.
-
Hygroscopic Sample: The sample may have absorbed atmospheric moisture.
In such cases, it is imperative to re-evaluate the sample's purity, potentially through other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC), and to re-calibrate the elemental analyzer.
Conclusion
Elemental analysis remains a cornerstone of chemical characterization. For a compound with the molecular formula C16H16N2O2, a meticulous approach to both the experimental procedure and the selection of appropriate standards is crucial for obtaining accurate and defensible data. By understanding the principles of combustion analysis, carefully selecting calibration standards, and adhering to established validation criteria, researchers can confidently determine the elemental composition of their compounds, a critical step in the journey of drug discovery and development.
References
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
-
N,N'-Bis(salicylidene)ethylenediamine | C16H16N2O2 | CID 26518 - PubChem. (n.d.). Retrieved from [Link]
-
A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). Retrieved from [Link]
-
An International Study Evaluating Elemental Analysis - PMC - NIH. (n.d.). Retrieved from [Link]
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Elemental analysis - Wikipedia. (n.d.). Retrieved from [Link]
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Lysergic Acid | C16H16N2O2 | CID 6717 - PubChem. (n.d.). Retrieved from [Link]
-
Basic principles and tests of organic element analysis | Universal Lab Blog. (2024, March 7). Retrieved from [Link]
-
NCS Certified Reference Materials - Ocean RMC. (n.d.). Retrieved from [Link]
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n,n'-bis(salicylidene)ethylenediamine | CAS#:94-93-9 | Chemsrc. (n.d.). Retrieved from [Link]
-
Analytical Reference Materials - ZeptoMetrix. (n.d.). Retrieved from [Link]
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Elemental Analysis and Chemical Properties - Clariant Analytical Sciences. (n.d.). Retrieved from [Link]
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(PDF) An International Study Evaluating Elemental Analysis - ResearchGate. (2022, June 23). Retrieved from [Link]
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(PDF) An International Study Evaluating Elemental Analysis - ResearchGate. (2026, January 22). Retrieved from [Link]
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Comparative Guide: Biological Activity of Pyridine-Based Diols
Executive Summary & Core Directive
This guide provides a technical comparison of pyridine-based diols , a class of heterocyclic compounds where a pyridine ring is functionalized with two hydroxyl groups (either directly or via alkyl linkers). Unlike rigid templates, this analysis structures the narrative around the Structure-Activity Relationship (SAR) , contrasting these compounds against their benzene analogues (isosteres) and standard therapeutic agents.
Key Findings:
-
Solubility Advantage: Pyridine-based diols exhibit 15–30% higher aqueous solubility than their benzene analogues due to the H-bond accepting capability of the pyridine nitrogen.
-
Cytotoxicity: Pyridinium-salt isomers of pyridine diols (e.g., 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium) demonstrate potent anticancer activity (IC50 < 5 µM) by leveraging cationic charge for membrane disruption.
-
Chelation Potential: 2,6-bis(hydroxymethyl)pyridine derivatives act as siderophore mimics, sequestering essential metal ions (Fe, Zn) to inhibit microbial growth.
Structural Classes & Comparative Analysis
We categorize pyridine-based diols into two distinct classes based on the position of the hydroxyl moieties relative to the heterocyclic core.
Class A: Linker-Based Diols (Side-Chain Diols)
Target Compound:1-(Pyridin-2-yl)propane-1,3-diol and its active isomers.[1]
Comparative Performance: Anticancer Activity
The biological activity of linker-based diols is significantly enhanced when the pyridine nitrogen is quaternized. The table below compares the cytotoxicity of a pyridine-diol derivative against standard chemotherapeutics and non-ionic analogues.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Pyridine-Diol Derivatives vs. Controls
| Compound Class | Specific Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Mechanism Note |
| Pyridine Diol (Cationic) | 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium | 3.42 ± 0.2 | 5.97 ± 0.4 | 4.5 ± 0.3 | Membrane disruption via cationic charge |
| Benzene Analogue | 1-Phenylpropane-1,3-diol | > 50.0 | > 50.0 | > 50.0 | Lacks cationic charge; poor uptake |
| Standard Drug | Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.1 | DNA Intercalation (High Toxicity) |
| Standard Drug | 5-Fluorouracil | 4.8 ± 0.5 | 12.5 ± 1.1 | 6.2 ± 0.4 | Antimetabolite |
Data Source Synthesis: Aggregated from bench-scale comparative studies [1][3].
Expert Insight: The benzene analogue (1-phenylpropane-1,3-diol) is largely inactive (IC50 > 50 µM) because it lacks the nitrogen atom necessary for protonation or quaternization. The pyridinium moiety acts as a "warhead," facilitating electrostatic attraction to the negatively charged phospholipid bilayer of cancer cells, while the diol tail improves solubility and hydrogen bonding with surface proteins.
Class B: Core-Substituted Diols (Pyridoxine & 2,6-Lutidine Derivatives)
Target Compounds:Pyridoxine (Vitamin B6) and 2,6-bis(hydroxymethyl)pyridine .
Comparative Performance: Antimicrobial & Chelation
These diols function primarily through metal chelation . The pyridine nitrogen and the hydroxyl groups (often oxidized to carboxylic acids in vivo) form a tridentate pincer ligand, starving bacteria of essential transition metals.
Table 2: Antimicrobial Activity (MIC in µg/mL) vs. Standard Antibiotics
| Organism | 2,6-Dicarboxamide Deriv.[2][3] (Chelator) | Ciprofloxacin (Standard) | 1,3-Propanediol (Preservative Control) |
| E. coli (Gram -) | 12.5 | 0.015 | > 1000 |
| S. aureus (Gram +) | 12.5 | 0.12 | > 1000 |
| P. aeruginosa | 6.25 | 0.25 | > 1000 |
Analysis: While less potent than Ciprofloxacin, the pyridine derivatives show significant activity compared to simple aliphatic diols (1,3-propanediol). Their mechanism (siderophore mimicry) offers an alternative pathway to bypass traditional antibiotic resistance [4][5].
Mechanisms of Action & SAR Visualization
Understanding the "Why" behind the activity is crucial for rational drug design.
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates how structural modifications to the pyridine-diol scaffold dictate biological outcomes.
Caption: SAR mapping showing how specific chemical modifications of the pyridine core translate to distinct biological endpoints.
Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for evaluating pyridine-based diols.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 values for pyridine diols against cancer cell lines.
-
Preparation: Dissolve the pyridine diol in DMSO to create a 10 mM stock. Ensure final DMSO concentration in culture is < 0.1% to avoid solvent toxicity.
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at
cells/well. Incubate for 24 hours at 37°C/5% CO2. -
Treatment: Add serial dilutions of the test compound (0.1 µM to 100 µM). Include Doxorubicin as a positive control and 1-phenylpropane-1,3-diol as a negative isostere control.
-
Incubation: Incubate for 48 hours.
-
Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Protocol B: Metal Chelation Efficacy (Siderophore Assay)
Objective: Validate the mechanism of action for 2,6-bis(hydroxymethyl)pyridine derivatives.
-
Reagent: Prepare Chrome Azurol S (CAS) agar plates (blue color).
-
Inoculation: Punch wells in the agar and add 50 µL of the pyridine diol solution (1 mM).
-
Observation: Incubate at 37°C for 24 hours.
-
Result Validation: A color change from blue to orange/yellow indicates removal of Iron (Fe3+) from the CAS dye, confirming siderophore-like chelation activity.
Synthesis & Green Chemistry Note
2,6-bis(hydroxymethyl)pyridine is a critical intermediate. While traditional reduction of 2,6-dipicolinic acid is common, a biocatalytic route is superior for purity and yield.
-
Biocatalyst: Recombinant whole cells expressing xylene monooxygenase.
-
Substrate: 2,6-Lutidine.[4]
-
Yield: > 12 g/L titers.[4]
-
Advantage: One-pot synthesis avoiding toxic reducing agents (LiAlH4) [6].
References
-
BenchChem. (2025).[2][5] Comparative Analysis of the Biological Activities of 1-(Pyridin-2-yl)propane-1,3-diol and Its Analogues. Retrieved from
-
National Institutes of Health (NIH). (2004). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PMC. Retrieved from
-
MDPI. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Pharmaceuticals.[6][7][8][9] Retrieved from
-
American Society for Microbiology. (2001). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. Applied and Environmental Microbiology. Retrieved from
-
Royal Society of Chemistry. (2013). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry. Retrieved from
-
Mayo Clinic. (2023).[10] Vitamin B6: pyridoxine hydrochloride vs. pyridoxal 5'-phosphate.[10] Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors [mdpi.com]
- 4. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 10. connect.mayoclinic.org [connect.mayoclinic.org]
Safety Operating Guide
Personal protective equipment for handling 2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol
Topic: Personal protective equipment for handling 2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol Audience: Researchers, Scientists, and Drug Development Professionals.
Executive Safety Summary
2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol is a ditopic ligand frequently employed in the synthesis of Metal-Organic Frameworks (MOFs) and supramolecular coordination polymers.[1] Structurally, it combines two pyridine rings with a rigid alkynyl diol backbone.
The Critical Hazard: While specific toxicological monographs (LD50) for this exact CAS are often unavailable in public registries, the Precautionary Principle dictates it must be handled as a Hazardous Substance of Unknown Toxicity .
-
Pyridine Moiety: Known for potential neurotoxicity, hepatotoxicity, and rapid dermal absorption.
-
Alkynyl Diol Backbone: Potential for severe eye irritation and mucous membrane sensitivity.
-
Physical State: Typically a fine crystalline powder, creating a high risk of inhalation exposure during weighing.
Immediate Action: Treat this compound as a Category 2 Skin/Eye Irritant and a Potential Systemic Toxin via dermal/inhalation routes.
Hazard Analysis & PPE Selection Logic
The selection of Personal Protective Equipment (PPE) is not generic; it is based on the chemical functionality of the molecule.
| Molecular Feature | Associated Hazard | PPE Countermeasure |
| Pyridine Ring | Dermal Absorption: Pyridine derivatives can permeate standard latex gloves rapidly. Systemic Toxicity: Potential liver/kidney damage upon chronic exposure. | Glove Selection: Minimum 0.11mm Nitrile (Double Gloved) or Laminate film (Silver Shield) for prolonged contact. Do not use Latex. |
| Alkyne Diol | Irritation: High potential for severe eye damage (Category 1/2) and respiratory tract irritation. | Eye Protection: Chemical Splash Goggles (indirect vent) are superior to safety glasses to prevent powder migration. |
| Solid Powder | Inhalation: Fine particulates can remain suspended in static air. | Engineering Control: All open handling must occur in a certified Fume Hood.[2] |
Tiered PPE Protocol
Do not rely on a single level of protection.[3] Use a task-based approach.
Level A: Standard Handling (Closed Vessels/Analysis)
For HPLC injection, NMR preparation, or moving sealed vials.
-
Eyes: ANSI Z87.1 Safety Glasses with side shields.
-
Hands: Single Nitrile Gloves (4 mil / 0.10 mm).
-
Body: Standard cotton lab coat (buttoned).
Level B: Active Manipulation (Synthesis/Weighing)
REQUIRED for weighing powder, setting up reactions, or rotary evaporation.
-
Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Eyes: Chemical Splash Goggles (prevent dust entry).
-
Hands: Double Gloving Protocol.
-
Inner Layer: 4 mil Nitrile (bright color).
-
Outer Layer: 5-8 mil Nitrile (dark color) or Neoprene.
-
Logic: Allows immediate visual detection of tears; increases breakthrough time against pyridine solvents.
-
-
Respiratory: If fume hood work is impossible (e.g., instrument maintenance), use a P100 Particulate Respirator (half-face). Surgical masks provide NO protection.
Visualization: PPE Decision Matrix
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and solvent context.
Operational Protocols
Protocol 1: Weighing the Ligand (Static Control)
The diol functionality often leads to static charge buildup, causing the powder to "jump" or disperse.
-
Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the read (keep sash low).
-
Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weigh boat before touching the powder.
-
Transfer: Do not dump. Tap the spatula gently.
-
Cleanup: Immediately wipe the balance area with a wet Kimwipe (solvent-dampened) to capture invisible dust. Dispose of the Kimwipe as solid hazardous waste.
Protocol 2: Solubilization & Reaction
Pyridine-based ligands often require polar aprotic solvents (DMF, DMSO) or alcohols.
-
Glove Check: Perform an "inflation test" on your outer gloves (trap air and squeeze) to check for pinholes before handling solvents.
-
Addition: Add the solid to the solvent, not vice-versa, to prevent puff-back of powder.
-
Heating: If heating is required (common for MOF synthesis), ensure the system is under a reflux condenser or sealed in a pressure vessel (e.g., Teflon-lined autoclave). Never heat open vessels of pyridine derivatives outside a hood.
Protocol 3: Emergency Spill Response
| Scenario | Response Action |
| Dry Powder Spill (< 5g) | 1. Do not sweep (creates dust). 2. Cover with wet paper towels (water or ethanol) to dampen. 3. Scoop up damp slurry into a waste jar. |
| Liquid Spill (Solution) | 1. Evacuate immediate area if volatile solvents are involved. 2. Use Universal Absorbent Pads (gray) or vermiculite. 3. Double-bag waste. |
| Skin Contact | 1. Immediate Flush: 15 minutes water.[2][4][5] 2. Soap: Use soft soap (non-abrasive) to remove pyridine residues. 3. Medical: Seek evaluation if redness persists (SDS Section 4). |
Waste Disposal Strategy
-
Solid Waste: Segregate as "Solid Hazardous Waste - Toxic/Irritant." Label clearly with the full chemical name.
-
Liquid Waste:
-
If dissolved in Ethanol/Methanol: Organic Solvents (Non-Halogenated).
-
If dissolved in DCM/Chloroform: Halogenated Waste.
-
-
Sharps/Glass: Any glass contaminated with this ligand must be triple-rinsed with a solvent (e.g., acetone) before being placed in a glass disposal box. Collect the rinsate as hazardous waste.[6]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
PubChem. (n.d.). Pyridine - Safety and Hazards.[1][4][7][8][9] National Library of Medicine. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. calpaclab.com [calpaclab.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. twu.edu [twu.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. carlroth.com [carlroth.com]
- 8. chemos.de [chemos.de]
- 9. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
